molecular formula C29H32O15 B161994 Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Katalognummer: B161994
Molekulargewicht: 620.6 g/mol
InChI-Schlüssel: RJQUXMJLUPJNPG-XRPNDKIMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside is a useful research compound. Its molecular formula is C29H32O15 and its molecular weight is 620.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O15/c1-10-25(41-11(2)31)23(38)24(39)29(40-10)44-28-22(37)21(36)18(9-30)43-27(28)20-15(34)7-14(33)19-16(35)8-17(42-26(19)20)12-3-5-13(32)6-4-12/h3-8,10,18,21-25,27-30,32-34,36-39H,9H2,1-2H3/t10-,18+,21+,22-,23-,24+,25-,27-,28+,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQUXMJLUPJNPG-XRPNDKIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Vitexin 2''-O-(4'''-O-acetyl)rhamnoside: Natural Sources, Quantification, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside, a naturally occurring flavone (B191248) C-glycoside. The document details its primary natural sources, presents available quantitative data, outlines a comprehensive experimental protocol for its extraction and quantification, and explores its known biological signaling pathways.

Natural Sources of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

This compound has been identified in a limited number of plant species, with the most significant source being from the Crataegus genus (Hawthorn).

  • Crataegus monogyna (Common Hawthorn): This species is the most well-documented natural source of this compound. The compound is predominantly found in the leaves and flowers and is considered a chemotaxonomic marker for C. monogyna, distinguishing it from other Crataegus species like C. pentagyna and C. laevigata[1][2].

  • Taxus cuspidata (Japanese Yew): This plant has also been reported as a source of this compound, where it can be isolated from the needles and twigs.

  • Saussurea medusa : This species is another reported, though less common, source of the compound.

While other species of Crataegus are rich in related flavonoids, 4'''-acetylvitexin-2''-O-rhamnoside appears to be a distinctive component of C. monogyna[1][2].

Quantitative Data

Quantitative data for this compound in its natural sources is not extensively reported in the available literature. However, studies on the flavonoid content of Crataegus species provide some context. For instance, a study on a standardized extract of Crataegus monogyna leaves and flowers reported the total vitexin content (calculated as vitexin after hydrolysis) to be 2.14%[3]. It is important to note that this value represents the total vitexin content and not specifically the acetylated rhamnoside derivative. Further research is required to establish the precise concentration of this compound in various plant tissues.

Table 1: Summary of Total Vitexin Content in Crataegus monogyna

Plant PartCompound MeasuredConcentration (% of dry extract)Reference
Leaves and FlowersTotal Vitexin (after hydrolysis)2.14[3]

Experimental Protocols

The following is a composite experimental protocol for the extraction, isolation, and quantification of this compound from Crataegus monogyna leaves and flowers, based on established methods for related flavonoids[4][5][6][7][8][9][10].

Extraction
  • Sample Preparation: Collect fresh leaves and flowers of Crataegus monogyna. Air-dry the plant material in the shade at room temperature until a constant weight is achieved. Grind the dried material into a fine powder.

  • Solvent Extraction:

    • Maceration: Suspend the powdered plant material in 80% methanol (B129727) (1:10 w/v) and macerate for 24 hours at room temperature with occasional shaking.

    • Ultrasound-Assisted Extraction (UAE): For improved efficiency, place the methanol-plant material suspension in an ultrasonic bath for 30 minutes.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification (Column Chromatography)
  • Stationary Phase: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh).

  • Mobile Phase: Prepare a gradient of chloroform-methanol or ethyl acetate-methanol.

  • Elution: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column. Elute the column with the solvent gradient, starting with a less polar mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:methanol:water, 100:13.5:10, v/v/v) and visualizing under UV light (254 nm and 366 nm).

  • Isolation: Combine the fractions containing the target compound and concentrate them to yield purified this compound.

Quantification (HPLC-DAD)
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is recommended.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile (B52724) is commonly employed. A typical gradient could be:

    • 0-5 min, 5% B

    • 5-25 min, 5-30% B

    • 25-30 min, 30-50% B

    • 30-35 min, 50-5% B

    • 35-40 min, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at approximately 340 nm for flavone glycosides[4][7].

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of calibration standards by diluting the stock solution.

  • Quantification: Inject the prepared sample extracts and calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Biological Activity

The biological activities of this compound are not as extensively studied as its parent compound, vitexin. However, research on vitexin and other acetylated flavonoids provides insights into its potential mechanisms of action. Acylation of flavonoids can enhance their bioavailability and biological activity[11].

Vitexin has been shown to exert anticancer effects by modulating several key signaling pathways[12][13][14]:

  • PI3K/Akt/mTOR Pathway: Vitexin can induce apoptosis in cancer cells by inhibiting the phosphorylation of PI3K, Akt, and mTOR[13].

  • STAT3 Signaling Pathway: Vitexin has been shown to inhibit the constitutive activation of STAT3, a key transcription factor involved in tumor cell proliferation, survival, and invasion[14].

  • Mitochondrial Apoptosis Pathway: Vitexin can induce apoptosis by decreasing the Bcl-2/Bax ratio, leading to the release of cytochrome c from the mitochondria and activation of caspases[13].

The acetylation of vitexin may enhance its ability to modulate these pathways. For example, a study on another acetylated flavone glycoside demonstrated its involvement in the PI3K, PKC, and MEK signaling pathways for glucose uptake.

Below are diagrams illustrating a generalized experimental workflow and a potential signaling pathway modulated by vitexin and its acetylated derivatives.

experimental_workflow plant_material Crataegus monogyna (Leaves and Flowers) drying Drying and Grinding plant_material->drying extraction Extraction (80% Methanol, UAE) drying->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Column Chromatography (Silica Gel) crude_extract->purification hplc HPLC-DAD Quantification crude_extract->hplc fractions Fraction Collection and TLC Monitoring purification->fractions pure_compound Purified this compound fractions->pure_compound pure_compound->hplc data_analysis Data Analysis hplc->data_analysis

Figure 1: Experimental workflow for the extraction and quantification of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K STAT3 STAT3 receptor->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR proliferation Cell Proliferation Survival, Angiogenesis mTOR->proliferation STAT3->proliferation Bax Bax apoptosis Apoptosis Bax->apoptosis Promotes Bcl2 Bcl-2 Bcl2->apoptosis Inhibits Vitexin This compound Vitexin->PI3K Inhibits Vitexin->STAT3 Inhibits Vitexin->Bax Activates Vitexin->Bcl2 Inhibits

Figure 2: Potential signaling pathways modulated by this compound in cancer cells.

References

A Technical Guide to the Phytochemical Screening of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside is a C-glycosylated flavone (B191248), a derivative of the more commonly known vitexin. This acetylated form has been identified as a significant phytochemical marker, particularly in species of the Crataegus (Hawthorn) genus. Its presence and concentration can be crucial for the chemotaxonomic differentiation of plant species and for the standardization of herbal medicinal products. This technical guide provides an in-depth overview of the methodologies for screening, isolating, and identifying this compound in plant materials, based on current scientific literature.

Occurrence in the Plant Kingdom

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside has been notably identified as a predominant flavonoid in Crataegus monogyna, serving as a key chemotaxonomic marker to distinguish it from other Crataegus species like C. pentagyna and C. laevigata, where it is reportedly absent.[1][2][3][4] Another study has also reported the presence of what is likely the same compound, 2”-O-rhamnosyl-(4”’-O-acetyl)-vitexin, in the leaves and flowers of Crataegus pentagyna.[5][6] The broader screening for this specific acetylated flavonoid in other plant genera remains an area for further investigation.

Data Presentation: Quantitative Analysis

Precise quantitative data for this compound is scarce in the current literature. While it is described as a "predominant" compound in Crataegus monogyna, specific concentrations are not provided.[1][4] However, quantitative data for the closely related non-acetylated compound, Vitexin 2''-O-rhamnoside, is available and can serve as a valuable reference point for researchers working on related compounds.

Table 1: Quantitative Data for Vitexin 2''-O-rhamnoside in Various Plants

Plant SpeciesPlant PartMethod of AnalysisConcentration (mg/g dry weight)Reference
Crataegus songoricaLeavesLC-MS/MS6.0 - 8.2[2]
Crataegus pinnatifidaLeavesUPLCNot less than 6.17% of total flavonoids[7]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and identification of this compound and related flavonoids from plant materials.

Extraction of Flavonoids from Plant Material

A general workflow for the extraction of flavonoids from plant material is presented below.

Extraction_Workflow plant_material Dried and Powdered Plant Material (e.g., leaves, flowers) maceration Maceration with Solvent (e.g., Methanol (B129727), 80% Acetone) plant_material->maceration ultrasound Ultrasound-Assisted Extraction (Optional, to enhance efficiency) maceration->ultrasound filtration Filtration ultrasound->filtration evaporation Solvent Evaporation (under reduced pressure) filtration->evaporation crude_extract Crude Flavonoid Extract evaporation->crude_extract

Caption: General workflow for the extraction of flavonoids.

Detailed Protocol:

  • Sample Preparation: Air-dry the plant material (e.g., leaves and flowers of Crataegus sp.) in the shade and grind into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with a suitable solvent. Methanol is commonly used.[4] An alternative is 80% acetone.[6] The ratio of plant material to solvent is typically around 1:10 to 1:20 (w/v).

    • To enhance extraction efficiency, ultrasound-assisted extraction can be employed.[2]

    • The extraction process is usually carried out for a period of 24-48 hours at room temperature.

  • Filtration and Concentration:

    • Filter the mixture to separate the plant debris from the liquid extract.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

Note: Extraction with acidified methanol should be avoided if the acetylated form of the flavonoid is of interest, as the acidic conditions can lead to the loss of the acetyl group.[4]

Isolation and Purification

For the isolation of specific flavonoid glycosides, chromatographic techniques are essential.

Isolation_Workflow crude_extract Crude Flavonoid Extract column_chromatography Column Chromatography (e.g., Sephadex LH-20) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection hplc_analysis Analytical HPLC for Fraction Screening fraction_collection->hplc_analysis preparative_hplc Preparative HPLC hplc_analysis->preparative_hplc pure_compound Isolated this compound preparative_hplc->pure_compound

Caption: Workflow for the isolation and purification of the target compound.

Detailed Protocol:

  • Initial Fractionation: The crude extract can be subjected to column chromatography on Sephadex LH-20 with methanol as the eluent to achieve initial separation of flavonoids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Fractions enriched with the target compound are further purified using preparative HPLC.

    • A C18 column is typically used.

    • The mobile phase is a gradient of water (often with a small percentage of formic or acetic acid) and acetonitrile (B52724) or methanol.

Identification and Structural Elucidation

A combination of spectroscopic techniques is employed for the unequivocal identification of the isolated compound.

Detailed Protocol:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

    • HPLC Conditions (based on a method for Crataegus pentagyna flavonoids): [6]

      • Column: Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient of A: H₂O-HCOOH (95:5, v/v) and B: ACN-HCOOH-H₂O (80:5:15, v/v/v).

      • Gradient Program: 0–10 min, 0% B; 10–28 min, 0–25% B; 28–30 min, 25% B; 30–35 min, 25–50% B; 35–40 min, 50–80% B; 40–45 min, 80–0% B.

      • Flow Rate: 0.8 mL/min.

      • Detection: Diode Array Detector (DAD) and Mass Spectrometer (MS).

    • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes is used to determine the molecular weight and fragmentation pattern of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR are used to determine the proton and carbon skeleton of the molecule.

    • 2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of protons and carbons, and thus the complete structure, including the position of the acetyl and rhamnosyl groups.[1][4]

  • Ultraviolet-Visible (UV) Spectroscopy:

    • UV spectroscopy provides information about the flavonoid skeleton. The absorption maxima can help to confirm the flavone nature of the compound.[1][4]

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the signaling pathways directly modulated by this compound. However, research on other acetylated vitexin derivatives offers potential avenues for investigation. For instance, 3'-O-acetylvitexin has been shown to exert anti-cancer effects in triple-negative breast cancer cells by modulating the miR-20a-MICA/B axis, which is involved in immune surveillance.[1] This suggests that acetylated vitexin derivatives may have roles in regulating cellular signaling related to cancer and immunology.

The diagram below illustrates the hypothetical involvement of an acetylated vitexin derivative in a cancer-related signaling pathway, based on the findings for 3'-O-acetylvitexin.

Signaling_Pathway acetylvitexin Acetylated Vitexin Derivative (e.g., 3'-O-acetylvitexin) mir20a miR-20a (oncogenic microRNA) acetylvitexin->mir20a inhibits expression micab MICA/B (Immune Ligands) mir20a->micab represses expression nkg2d NKG2D Receptor micab->nkg2d binds to nk_cell Natural Killer (NK) Cell apoptosis Tumor Cell Apoptosis nk_cell->apoptosis induces nkg2d->nk_cell activates

Caption: Hypothetical signaling pathway for an acetylated vitexin derivative.

Conclusion

This compound is a phytochemically significant compound, particularly for the chemotaxonomic classification of Crataegus species. This guide provides a framework for its extraction, isolation, and identification based on established analytical techniques. While quantitative data for this specific compound remains to be fully elucidated, the methodologies presented here offer a solid foundation for further research. Future studies should focus on the quantification of this compound in various plant sources and exploring its potential biological activities and associated signaling pathways, which could unveil new therapeutic applications.

References

The Biosynthesis of Vitexin Derivatives in Crataegus laevigata: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Crataegus laevigata, commonly known as hawthorn, is a plant species rich in bioactive flavonoids, particularly the C-glycoside vitexin (B1683572) and its derivatives. These compounds are of significant interest to the pharmaceutical industry due to their potential therapeutic effects, including cardiovascular benefits. This technical guide provides an in-depth exploration of the biosynthetic pathway of vitexin and its derivatives in C. laevigata. It consolidates current scientific understanding of the enzymatic steps, from the general phenylpropanoid pathway to the specialized C- and O-glycosylation events. Detailed experimental protocols for the extraction and analysis of these compounds are provided, alongside quantitative data to support further research and development. Signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and comprehensive overview for researchers in the field.

Introduction

The genus Crataegus is a well-established source of medicinal compounds, with a long history of use in traditional medicine. Modern phytochemical research has identified flavonoids as key contributors to the pharmacological activities of hawthorn extracts. Among these, vitexin, isovitexin (B1672635), and their glycosidic derivatives, such as vitexin-2"-O-rhamnoside, are prominent constituents of Crataegus laevigata. A thorough understanding of the biosynthetic route to these molecules is essential for optimizing their production through agricultural practices, metabolic engineering, or synthetic biology approaches. This guide aims to provide a detailed technical overview of this complex pathway.

The Biosynthetic Pathway of Vitexin Derivatives

The biosynthesis of vitexin and its derivatives in Crataegus laevigata is a multi-step process that begins with the general phenylpropanoid pathway, which produces the precursors for all flavonoids.

Phenylpropanoid and General Flavonoid Pathway

The pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This central intermediate is then condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) subsequently catalyzes the cyclization of naringenin chalcone into the flavanone (B1672756), naringenin. Naringenin serves as a critical branch point for the synthesis of various flavonoid classes. For the formation of apigenin, the aglycone of vitexin, naringenin is oxidized by flavone (B191248) synthase (FNS) .

C-Glycosylation: The Formation of Vitexin

A key step in vitexin biosynthesis is the attachment of a glucose molecule to the C-8 position of the flavone backbone, a process known as C-glycosylation. Current evidence suggests that this does not occur directly on the flavone apigenin. Instead, the flavanone naringenin is first hydroxylated at the C-2 position by a flavanone 2-hydroxylase (F2H) to produce 2-hydroxynaringenin. This intermediate is then C-glycosylated at the C-8 position by a C-glucosyltransferase (CGT) , utilizing UDP-glucose as the sugar donor, to form 2-hydroxy-8-C-glucosylnaringenin. Finally, a dehydration step, likely catalyzed by a 2-hydroxyflavanone C-glycoside dehydratase , yields vitexin (apigenin-8-C-glucoside). A similar pathway involving C-glycosylation at the C-6 position leads to the formation of isovitexin (apigenin-6-C-glucoside).

O-Glycosylation: Formation of Vitexin Derivatives

Vitexin can be further modified by the attachment of additional sugar moieties through O-glycosidic bonds. A prominent derivative in Crataegus laevigata is vitexin-2"-O-rhamnoside. This is formed by the action of a UDP-rhamnose:flavonoid-2"-O-rhamnosyltransferase , which transfers a rhamnose group from UDP-rhamnose to the 2"-hydroxyl group of the glucose moiety of vitexin.

Caption: Biosynthetic pathway of vitexin derivatives in Crataegus laevigata.

Quantitative Data of Vitexin Derivatives in Crataegus Species

The concentration of vitexin and its derivatives can vary depending on the plant part, developmental stage, and environmental conditions. The following tables summarize quantitative data from studies on Crataegus species, which can serve as a reference for researchers working with C. laevigata.

Table 1: Content of Vitexin and its Derivatives in Crataegus Species (mg/g Dry Weight)

CompoundC. monogyna (Leaves)C. monogyna (Flowers)C. pentagyna (Flowers)C. ambigua (Leaves with Flowers)
Vitexin0.52 - 3.90-> Vitexin in C. monogyna-
Vitexin-2"-O-rhamnoside----
Isovitexin----
Hyperoside1.55 - 12.59~13--
Rutin0.35 - 5.37-> Rutin in C. monogyna-

Table 2: Linearity and Limits of Detection for HPLC-UV/MS Analysis of Vitexin Derivatives

CompoundLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (ng)LOQ (ng)
Vitexin6.25 - 250.00> 0.99913
Vitexin-2"-O-rhamnoside4.05 - 202.50> 0.9980.62
Vitexin-2"-O-glucoside4.12 - 206.00> 0.9980.62
Hyperoside25.00 - 250.00> 0.9990.52
Rutin1.64 - 82.00> 0.9980.31

Experimental Protocols

Extraction of Vitexin Derivatives from Crataegus laevigata

This protocol is a generalized method based on common practices for flavonoid extraction from Crataegus species.

Materials:

  • Dried and powdered Crataegus laevigata leaves and/or flowers

  • Methanol:water:acetic acid (50:48:2, v/v/v)

  • Sonicator

  • Centrifuge

  • 0.45 µm syringe filter

Procedure:

  • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

  • Add 10 mL of the extraction solvent (methanol:water:acetic acid).

  • Sonicate the mixture for 60 minutes in a water bath.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The extract is now ready for HPLC or LC-MS/MS analysis.

Extraction_Workflow start Start powder Weigh 100 mg of powdered plant material start->powder add_solvent Add 10 mL of extraction solvent powder->add_solvent sonicate Sonicate for 60 minutes add_solvent->sonicate centrifuge Centrifuge at 4000 rpm for 10 minutes sonicate->centrifuge filter Filter supernatant through 0.45 µm filter centrifuge->filter hplc Analyze by HPLC or LC-MS/MS filter->hplc end End hplc->end

A Technical Guide to the Structural Elucidation of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the structural elucidation of Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside, a key flavonoid glycoside identified as a chemotaxonomic marker for Crataegus monogyna (Hawthorn). The following sections detail the isolation, purification, and definitive spectroscopic analysis of this compound, presenting data in a clear, structured format for scientific reference.

Introduction

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside, a C-glycosylflavone, is a derivative of the more common flavonoid, vitexin. Its unique acetylation and glycosylation pattern make its structural confirmation a critical task for the quality control of phytopharmaceuticals and for further pharmacological investigation. The structure was unambiguously determined primarily through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[1][2]. This document synthesizes the methodologies and data from key scientific literature to provide a core technical guide.

Isolation and Purification

The primary source for the isolation of this compound is the leaves and flowers of Crataegus monogyna Jacq.[3][4]. A general workflow for the extraction and purification of this and related flavonoids involves several stages.

Experimental Protocol: Extraction and Isolation
  • Plant Material Preparation: Air-dried and powdered leaves and flowers of Crataegus monogyna are used as the starting material.

  • Initial Extraction: A Soxhlet or maceration extraction is performed using a polar solvent such as methanol (B129727). It is crucial to use neutral methanol, as acidified methanol has been shown to cause the loss of the acetyl group from the target compound[1][5].

  • Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. This typically involves suspending the residue in water and sequentially partitioning against solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to remove lipids and other nonpolar constituents. The flavonoid glycosides tend to concentrate in the more polar fractions.

  • Column Chromatography: The polar extract (e.g., ethyl acetate or butanol fraction) is subjected to column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, or macroporous resins like HPD-400, which has shown good performance for separating vitexin derivatives[3].

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative reversed-phase HPLC (RP-HPLC). A typical mobile phase consists of a gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid for better peak shape, though care must be taken with acid-labile compounds).

Structural_Elucidation_Logic cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS HR-MS MSMS MS/MS MS->MSMS Formula Molecular Formula (C₂₉H₃₂O₁₅) MS->Formula Exact Mass Frag Substituent Losses (Acetyl, Rhamnosyl) MSMS->Frag Fragmentation Final Final Structure Formula->Final Frag->Final NMR_1D 1D NMR (¹H, ¹³C) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity Bond Connectivity (Aglycone-Sugar-Sugar-Acetyl) NMR_2D->Connectivity Correlations Connectivity->Final

References

In Vitro Antioxidant Potential of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside belongs to the flavonoid family, a diverse group of plant secondary metabolites. Its chemical structure is based on a vitexin core (apigenin-8-C-glucoside) with a rhamnose sugar attached at the 2'' position of the glucose moiety, which is further acetylated at the 4''' position of the rhamnose. This compound has been identified as a significant constituent in certain species of hawthorn (Crataegus), a plant with a long history of use in traditional medicine for cardiovascular ailments.[1]

The antioxidant activity of flavonoids is a key area of pharmacological research. These compounds can neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage implicated in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.

In Vitro Antioxidant Activity: Data on Related Compounds

As of the latest literature review, specific quantitative in vitro antioxidant data (e.g., IC50 values) for this compound is scarce. This may be due to the compound's potential instability, as one study noted that the acetyl group of 4'''-acetylvitexin-2''-O-rhamnoside is labile and can be lost in acidic solutions.[2] This characteristic could complicate the interpretation of results from antioxidant assays performed under acidic conditions.

However, extensive research has been conducted on the antioxidant properties of its parent compounds, vitexin and vitexin-2''-O-rhamnoside. The data from these related molecules provide a foundational understanding of the potential antioxidant capacity of the acetylated derivative.

Table 1: Summary of In Vitro Antioxidant Activity of Vitexin and its Derivatives
CompoundAssayIC50 / ActivityReference CompoundSource
VitexinDPPH Radical Scavenging~60% inhibition at 100 µg/mLNot specified[3]
VitexinSuperoxide (B77818) Radical Scavenging~70% inhibition at 100 µg/mLNot specified[3]
Vitexin-2''-O-rhamnosideAntioxidant ActivityConfirmed antioxidant propertiesNot specified[4][5]
Vitexin-2''-O-rhamnosideAnti-apoptotic (H₂O₂ induced)Protective effects observedNot specified[4]

Note: The table provides a summary of available data. Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.

Theoretical Impact of Acetylation on Antioxidant Potential

The acetylation of flavonoids can influence their physicochemical properties, such as solubility and lipophilicity, which in turn can affect their bioavailability and antioxidant activity. In some cases, acetylation has been shown to enhance the antioxidant capacity of polysaccharides.[6] The addition of an acetyl group can alter the electron-donating ability of the molecule, which is a key mechanism of antioxidant action. However, without direct experimental data for this compound, the precise effect of the 4'''-O-acetyl group on its radical scavenging ability remains to be elucidated.

Detailed Experimental Protocols for In Vitro Antioxidant Assays

To facilitate further research into the antioxidant potential of this compound and related compounds, this section provides detailed methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol (B145695)

    • Test compound (this compound)

    • Standard antioxidant (e.g., Ascorbic acid, Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Microplate reader or spectrophotometer (517 nm)

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.

    • To a 96-well plate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the test compound.[7]

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.[7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.

  • Reagents and Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate (B84403) buffered saline (PBS) or ethanol

    • Test compound

    • Standard antioxidant (e.g., Trolox)

    • Spectrophotometer (734 nm)

  • Procedure:

    • Prepare the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and the standard.

    • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • The percentage of scavenging activity is calculated using a similar formula to the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

Superoxide Radical (O₂•⁻) Scavenging Assay
  • Principle: This assay evaluates the ability of a compound to scavenge superoxide radicals. A common method involves the generation of superoxide radicals by a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan (B1609692) product, and the scavenging activity is measured by the inhibition of this reaction.[7]

  • Reagents and Materials:

    • Nitroblue tetrazolium (NBT)

    • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

    • Phenazine methosulfate (PMS)

    • Tris-HCl buffer (pH 8.0)

    • Test compound

    • Standard antioxidant (e.g., Quercetin)

    • Spectrophotometer (560 nm)

  • Procedure:

    • Prepare solutions of NBT, NADH, and the test compound in Tris-HCl buffer.

    • In a reaction tube, mix the NBT solution, NADH solution, and the test compound.

    • Initiate the reaction by adding PMS solution.

    • Incubate at room temperature for a specified time (e.g., 5 minutes).

    • Measure the absorbance at 560 nm.

    • Calculate the percentage of superoxide radical scavenging and the IC50 value.[8]

Hydroxyl Radical (•OH) Scavenging Assay
  • Principle: The hydroxyl radical is a highly reactive oxygen species. A common method to assess scavenging activity is the Fenton reaction, where Fe²⁺ catalyzes the decomposition of H₂O₂ to produce hydroxyl radicals. These radicals can then be detected by their reaction with a probe, such as salicylic (B10762653) acid, to form a colored product. The presence of a scavenger will reduce the color formation.[9]

  • Reagents and Materials:

    • Ferrous sulfate (B86663) (FeSO₄)

    • Hydrogen peroxide (H₂O₂)

    • Salicylic acid

    • Phosphate buffer (pH 7.4)

    • Test compound

    • Standard antioxidant (e.g., Mannitol)

    • Spectrophotometer (510 nm)

  • Procedure:

    • In a reaction tube, mix the test compound, FeSO₄, and salicylic acid in phosphate buffer.

    • Add H₂O₂ to initiate the Fenton reaction.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the colored product at 510 nm.

    • Calculate the percentage of hydroxyl radical scavenging and the IC50 value.[9]

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[10]

  • Reagents and Materials:

    • Acetate (B1210297) buffer (pH 3.6)

    • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution in HCl

    • Ferric chloride (FeCl₃) solution

    • Test compound

    • Standard (e.g., FeSO₄ solution)

    • Spectrophotometer (593 nm)

  • Procedure:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

    • Warm the FRAP reagent to 37°C.

    • Add the test compound or standard to the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

    • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a ferrous standard.[11]

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay
  • Principle: The CUPRAC assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by antioxidants. The cuprous ions form a colored chelate with neocuproine, which is measured spectrophotometrically.[12]

  • Reagents and Materials:

    • Copper (II) chloride (CuCl₂) solution

    • Neocuproine solution (in ethanol)

    • Ammonium (B1175870) acetate buffer (pH 7.0)

    • Test compound

    • Standard antioxidant (e.g., Trolox)

    • Spectrophotometer (450 nm)

  • Procedure:

    • In a reaction tube or 96-well plate, mix the test compound or standard with CuCl₂, neocuproine, and ammonium acetate buffer.[13]

    • Incubate at room temperature for 30 minutes.[12]

    • Measure the absorbance at 450 nm.[12][13]

    • The antioxidant capacity is expressed as Trolox equivalents.[13]

Visualizing Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the general workflows for the described in vitro antioxidant assays.

DPPH_Assay_Workflow prep Prepare DPPH Solution & Test Compound Dilutions mix Mix DPPH Solution with Test Compound/Standard prep->mix incubate Incubate in Dark (e.g., 30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

Caption: General workflow for the DPPH radical scavenging assay.

ABTS_Assay_Workflow prep_abts Prepare ABTS•+ Radical Cation Solution mix Mix ABTS•+ Solution with Test Compound/Standard prep_abts->mix prep_samples Prepare Test Compound Dilutions prep_samples->mix incubate Incubate (e.g., 6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate Superoxide_Assay_Workflow prep Prepare Reagents: NBT, NADH, PMS mix Mix Reagents with Test Compound/Standard prep->mix incubate Incubate (e.g., 5 min) mix->incubate measure Measure Absorbance at 560 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate Hydroxyl_Assay_Workflow prep Prepare Reagents: FeSO4, H2O2, Salicylic Acid mix Mix Reagents with Test Compound/Standard prep->mix incubate Incubate at 37°C (e.g., 30 min) mix->incubate measure Measure Absorbance at 510 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

References

Initial Cytotoxicity Screening of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin (B1683572), a naturally occurring flavonoid glycoside, and its derivatives are gaining attention in oncological research for their potential anti-proliferative and pro-apoptotic activities. This technical guide focuses on Vitexin 2''-O-(4'''-O-acetyl)rhamnoside, a specific derivative whose cytotoxic profile is not yet extensively documented in publicly available literature. This document provides a comprehensive framework for the initial in vitro cytotoxicity screening of this compound. It outlines detailed experimental protocols for key assays, including cell viability, cytotoxicity, and apoptosis detection. Furthermore, it presents a summary of the known cytotoxic activities of closely related vitexin compounds to provide a contextual basis for screening efforts. This guide is intended to equip researchers and drug development professionals with the necessary methodologies to systematically evaluate the anti-cancer potential of this compound.

Introduction

Flavonoid glycosides represent a diverse class of plant secondary metabolites with a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. Vitexin, an apigenin-8-C-glucoside, has been shown to modulate critical cellular pathways involved in cancer progression, such as the PI3K/Akt/mTOR and NF-κB signaling cascades. The addition of sugar moieties and acetyl groups, as in this compound, can significantly alter the bioavailability, solubility, and biological activity of the parent flavonoid.

This guide provides the necessary protocols to conduct a thorough initial assessment of the cytotoxic and pro-apoptotic properties of this compound.

Data Presentation: A Template for Reporting Cytotoxicity

Due to the absence of published cytotoxicity data for this compound, the following table is provided as a template for researchers to populate with their experimental findings. It is recommended to screen the compound against a panel of cancer cell lines from different tissue origins to identify potential selective activity.

Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)Notes
Example:
MCF-7Breast AdenocarcinomaMTT72Data to be determinedEstrogen receptor-positive
MDA-MB-231Breast AdenocarcinomaSRB72Data to be determinedTriple-negative
A549Lung CarcinomaMTT72Data to be determined
HCT116Colorectal CarcinomaSRB72Data to be determined
HeLaCervical AdenocarcinomaLDH48Data to be determined
JurkatT-cell LeukemiaMTT48Data to be determinedSuspension cell line
Normal Cell Line:
HEK293Human Embryonic KidneyMTT72Data to be determinedTo assess general cytotoxicity

Experimental Workflows and Methodologies

A multi-assay approach is recommended to comprehensively assess the cytotoxic and cytostatic effects of this compound. The following diagrams and protocols outline the standard procedures for these assays.

General Experimental Workflow

The initial screening process follows a logical progression from assessing overall cell viability to investigating the specific mechanisms of cell death.

G cluster_0 Phase 1: Viability & Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies A Prepare Stock Solution of This compound C Seed Cells in 96-well Plates A->C B Culture Selected Cancer and Normal Cell Lines B->C D Treat Cells with a Range of Compound Concentrations C->D E Incubate for 24, 48, 72 hours D->E F Perform Cell Viability/Cytotoxicity Assays (MTT, SRB, LDH) E->F G Determine IC50 Values F->G H Treat Cells with Compound (at IC50 and sub-IC50 concentrations) G->H Based on IC50 results I Apoptosis Analysis (Annexin V/PI Staining via Flow Cytometry) H->I J Cell Cycle Analysis (PI Staining via Flow Cytometry) H->J K Western Blot Analysis for Apoptosis-Related Proteins H->K

Caption: Overall workflow for the initial cytotoxicity screening of a test compound.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan (B1609692) crystals.

MTT_Workflow start Cells treated with compound in 96-well plate add_mtt Add MTT solution to each well (final conc. 0.5 mg/mL) start->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C (Formazan crystal formation) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) incubate_mtt->solubilize shake Shake plate for 15 minutes to dissolve crystals solubilize->shake read Measure absorbance at ~570 nm (reference ~630 nm) shake->read end Calculate % cell viability read->end

Caption: Workflow for the MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][6][7][8]

This assay measures cell density based on the staining of total cellular protein with the sulforhodamine B dye.

SRB_Workflow start Cells treated with compound in 96-well plate fix Fix cells with cold 10% (w/v) Trichloroacetic Acid (TCA) for 1 hr at 4°C start->fix wash_dry Wash plates 4-5 times with tap water and allow to air dry completely fix->wash_dry stain Add 0.04% (w/v) SRB solution to each well and incubate for 30 min at RT wash_dry->stain wash_srb Quickly rinse plates 4 times with 1% (v/v) acetic acid stain->wash_srb dry_again Allow plates to air dry completely wash_srb->dry_again solubilize Add 10 mM Tris base solution (pH 10.5) to dissolve the bound dye dry_again->solubilize read Measure absorbance at ~510 nm solubilize->read end Calculate % cell growth read->end

Caption: Workflow for the SRB cytotoxicity assay.

Protocol: SRB Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT protocol.

  • Fixation: After treatment, gently add 50 µL of cold 50% (w/v) TCA to each well (for a final concentration of 10%) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four to five times by submerging in slow-running tap water. Remove excess water by tapping on a paper towel and allow the plates to air-dry.[9]

  • Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[5][10]

  • Solubilization: Allow the plates to air-dry completely. Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Place the plate on a shaker for 5-10 minutes to solubilize the dye and measure the absorbance at approximately 510 nm.[11]

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is a marker of cytotoxicity and cytolysis.

LDH_Workflow start Cells treated with compound in 96-well plate controls Prepare controls: - Spontaneous LDH release (untreated cells) - Maximum LDH release (lysed cells) start->controls centrifuge Centrifuge plate at 250 x g for 3 min start->centrifuge transfer Transfer 50 µL of supernatant to a new 96-well plate centrifuge->transfer add_reagent Add 50 µL of LDH reaction mixture to each well transfer->add_reagent incubate Incubate for 30 min at RT (protected from light) add_reagent->incubate add_stop Add 50 µL of stop solution incubate->add_stop read Measure absorbance at ~490 nm (reference ~680 nm) add_stop->read end Calculate % cytotoxicity read->end

Caption: Workflow for the LDH cytotoxicity assay.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT protocol. Include wells for "spontaneous release" (vehicle control) and "maximum release" (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes to pellet any detached cells.

  • Enzymatic Reaction: Carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[12]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the provided stop solution to each well.[13]

  • Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Calculation: Percentage cytotoxicity is calculated as: ((Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)) * 100.[14]

Apoptosis Detection

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Apoptosis_Workflow start Harvest treated and control cells (including supernatant) wash_pbs Wash cells with cold 1X PBS start->wash_pbs resuspend_buffer Resuspend cells in 1X Annexin V Binding Buffer wash_pbs->resuspend_buffer add_annexin_pi Add Annexin V-FITC and Propidium Iodide (PI) resuspend_buffer->add_annexin_pi incubate Incubate for 15-20 min at RT in the dark add_annexin_pi->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze immediately by flow cytometry add_buffer->analyze end Quantify cell populations: Live, Early Apoptotic, Late Apoptotic, Necrotic analyze->end Western_Blot_Workflow start Prepare protein lysates from treated and control cells quantify Quantify protein concentration (e.g., BCA assay) start->quantify sds_page Separate proteins by size using SDS-PAGE quantify->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane with 5% non-fat milk or BSA to prevent non-specific binding transfer->block primary_ab Incubate with primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax) block->primary_ab secondary_ab Wash and incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Add ECL substrate and detect chemiluminescence secondary_ab->detect end Analyze protein band intensity detect->end Signaling_Pathway cluster_0 PI3K/Akt/mTOR Pathway cluster_1 Intrinsic Apoptosis Pathway compound This compound PI3K PI3K compound->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Down-regulation Bax Bax (Pro-apoptotic) compound->Bax Up-regulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibition of Survival Signal Mito Mitochondrial Membrane Potential Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Casp3->Apoptosis

References

A Technical Guide to the Discovery and Characterization of Novel Vitexin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (B1683572), an apigenin-8-C-glucoside, is a naturally occurring flavonoid found in a variety of medicinal and edible plants, including hawthorn, passionflower, and bamboo.[1][2][3] This C-glycosylated flavone (B191248) is noted for its resistance to molecular transformation and a wide array of pharmacological activities, such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][4][5] Despite its therapeutic potential, vitexin's application in drug development is often hampered by its poor aqueous solubility, which can lead to low bioavailability and limited absorption in the gastrointestinal tract.[2][6]

To overcome these limitations, research has focused on modifying the vitexin structure through glycosylation—the enzymatic addition of sugar moieties. This process can enhance the compound's physicochemical properties, particularly solubility, without compromising its biological activity. In fact, novel vitexin glycosides have demonstrated improved solubility and, in some cases, enhanced bioactivity compared to the parent compound, making them promising candidates for further pharmacological development.[2][6][7] This guide provides an in-depth overview of the methodologies used to discover, synthesize, and characterize these novel vitexin derivatives.

Discovery and Synthesis of Novel Vitexin Glycosides

The primary method for generating novel vitexin glycosides is through enzymatic synthesis, a process that offers high specificity and mild reaction conditions. Key enzymes in this process include glycosyltransferases (GTs) and certain glycoside hydrolases (GHs).[2]

GTs, particularly those from the GT1 family, catalyze the transfer of a sugar moiety from an activated donor, such as uridine (B1682114) diphosphate-glucose (UDP-G), to the vitexin molecule.[2] For instance, the enzyme BtGT_16345, derived from Bacillus thuringiensis, has been successfully used to catalyze the conversion of vitexin into two novel compounds: vitexin-4′-O-β-glucoside and vitexin-5-O-β-glucoside .[2][7][8]

In another approach, a solvent-stable β-fructosidase has been employed to glycosylate vitexin in organic solvents, yielding β-D-fructofuranosyl-(2→6)-vitexin and β-D-difructofuranosyl-(2→6)-vitexin .[6][9][10] This enzymatic approach has proven highly efficient, with yields reaching 90-99% in an ethyl acetate (B1210297) solvent system.[10]

The overall workflow for this discovery process is outlined below.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation Enzyme Enzyme Selection (e.g., Glycosyltransferase) Reaction Enzymatic Glycosylation (Biotransformation) Enzyme->Reaction Vitexin Substrate (Vitexin) Vitexin->Reaction Donor Sugar Donor (e.g., UDP-G) Donor->Reaction Purification Purification (Preparative HPLC) Reaction->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR Solubility Aqueous Solubility Assay Purification->Solubility Bioassay Bioactivity Assays (e.g., Cytotoxicity) Purification->Bioassay

Caption: Experimental workflow for synthesis and characterization of vitexin glycosides.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of novel vitexin glycosides. The following protocols are based on established methods in the literature.

Enzymatic Synthesis of Vitexin Glucosides

This protocol describes the biotransformation of vitexin using a glycosyltransferase.

  • Materials:

    • Glycosyltransferase (e.g., BtGT_16345 from B. thuringiensis)

    • Vitexin

    • Uridine diphosphate-glucose (UDP-G)

    • Magnesium Chloride (MgCl₂)

    • Phosphate (B84403) Buffer (50 mM, pH 7.0)

    • Methanol (B129727)

  • Procedure:

    • Prepare a reaction mixture (e.g., 100 mL) containing 1 mg/mL vitexin, 10 mM UDP-G, 10 mM MgCl₂, and 25 µg/mL BtGT_16345 in 50 mM phosphate buffer (pH 7.0).[2][7]

    • Incubate the mixture at 30°C for a predetermined duration (e.g., 24 hours), as this has been identified as an optimal reaction time.[2][7]

    • Terminate the reaction by adding an equal volume of methanol to the mixture.[2]

    • Filter the resulting solution through a 0.2 µm membrane to remove enzymes and precipitates before proceeding to purification.[2]

Isolation and Purification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying the newly synthesized glycosides.

  • Instrumentation:

    • Preparative HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., Sharpsil H-C18, 5 μm, 4.6 i.d. × 250 mm).[2]

  • Mobile Phase:

    • Solvent A: 1% acetic acid in water.

    • Solvent B: Methanol.

  • Procedure:

    • Inject the filtered reaction mixture into the preparative HPLC system.

    • Elute the compounds using a linear gradient. A typical gradient might be:

      • 0-20 min: 40% to 70% Solvent B.

      • 20-25 min: Hold at 70% Solvent B.

      • 25-28 min: 70% to 40% Solvent B.

      • 28-35 min: Hold at 40% Solvent B.[2]

    • Set the flow rate to 1 mL/min and monitor the eluate at 254 nm.[2]

    • Collect the fractions corresponding to the new product peaks as identified by analytical HPLC.

    • Condense the collected fractions under a vacuum and lyophilize (freeze-dry) to obtain the purified vitexin glycosides as a stable powder.[2]

Structural Characterization

The precise chemical structure of the purified compounds is determined using mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry (MS):

    • Analyze the purified compounds using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative mode to determine the molecular weight.

    • For example, vitexin glucosides (C₂₇H₃₀O₁₅) are expected to show an [M-H]⁻ ion peak at m/z 593.3.[11]

    • Perform tandem MS (MS/MS) analysis on the parent ion peak. Fragmentation showing a loss corresponding to the aglycone (vitexin, m/z 431.3) confirms the structure as a vitexin monoglycoside.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the lyophilized powder in a suitable deuterated solvent (e.g., DMSO-d₆).[9]

    • Acquire ¹H-NMR and ¹³C-NMR spectra.[9][12]

    • Compare the spectra of the novel glycoside with that of the parent vitexin. The appearance of new signals corresponding to an additional sugar moiety and shifts in the signals of the vitexin backbone (particularly around the attachment point) will confirm the structure and the position of glycosylation.[9] For instance, a downfield shift of the C-6'' carbon signal of the glucose moiety can indicate O-glycosylation at that position.[9]

Aqueous Solubility Determination

This protocol is used to quantify the improvement in solubility of the novel glycosides.

  • Procedure:

    • Add an excess amount of each compound (vitexin and its novel glycosides) to separate vials containing a defined solvent (e.g., deionized water or phosphate buffer at a specific pH).[2]

    • Vortex the mixtures vigorously for 1 hour at 25°C to ensure saturation.[2]

    • Centrifuge the samples at 10,000 × g for 30 minutes to pellet the undissolved solid.[2]

    • Filter the supernatant through a 0.2 µm nylon membrane.

    • Analyze the concentration of the dissolved compound in the filtrate by analytical HPLC, using a previously established calibration curve for quantification.[2]

Data Presentation

Quantitative data on the physicochemical properties and biological activities of novel vitexin glycosides are summarized below for clear comparison.

Table 1: Physicochemical Properties of Vitexin and Novel Glycosides

Compound Molecular Formula Molecular Weight ( g/mol ) Aqueous Solubility in Water (µg/mL) Reference
Vitexin C₂₁H₂₀O₁₀ 432.38 130.4 ± 3.5 [2][3]
Vitexin-4′-O-β-glucoside C₂₇H₃₀O₁₅ 594.52 843.5 ± 21.3 [2]

| Vitexin-5-O-β-glucoside | C₂₇H₃₀O₁₅ | 594.52 | 1025.7 ± 33.4 |[2] |

Data from enzymatic synthesis using BtGT_16345. Solubility measured at 25°C.

Table 2: Antitumor Activity of Vitexin and Novel Fructofuranosyl Glycosides

Compound IC₅₀ against Human Breast Cancer Cells (MCF-7) (µM) Reference
Vitexin > 100 [6][10]
β-D-fructofuranosyl-(2→6)-vitexin 78.3 [6][10]

| β-D-difructofuranosyl-(2→6)-vitexin | 56.4 |[6][10] |

These results indicate that the novel fructofuranosyl glycosides exhibit significantly higher antitumor activity compared to the parent vitexin compound.[6][10]

Signaling Pathways and Mechanism of Action

Vitexin exerts its diverse biological effects by modulating several critical cellular signaling pathways.[1][13] Its novel glycosides are expected to act on similar targets, potentially with greater efficacy due to improved bioavailability.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[1][13] Vitexin has been shown to inhibit this pathway, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[5][13][14] By targeting this pathway, vitexin can suppress tumor growth and development.[1][15]

G Vitexin Vitexin Glycosides PI3K PI3K Vitexin->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibits Apoptosis Promotes Proliferation Apoptosis Apoptosis

Caption: Vitexin's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
NF-κB Signaling Pathway

Nuclear Factor kappa B (NF-κB) is a key transcription factor involved in inflammation and cell survival. Its persistent activation is a hallmark of many cancers and inflammatory diseases.[13][14] Vitexin has been found to suppress NF-κB signaling by inhibiting the activation of IKK (IκB kinase), which prevents the phosphorylation of IκBα and the subsequent nuclear translocation of p65.[14][16] This leads to a downregulation of NF-κB target genes like Cyclin D1 and Bcl-2, thereby inhibiting cancer cell proliferation.[14]

G Vitexin Vitexin Glycosides IKK IKK Vitexin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates for Degradation p65 NF-κB (p65) IkBa->p65 Sequesters Nucleus Nucleus p65->Nucleus Translocates Genes Target Gene Expression (e.g., Cyclin D1, Bcl-2) Nucleus->Genes Activates Inflammation Inflammation & Cell Proliferation Genes->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by vitexin glycosides.
Nrf2 Antioxidant Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of cellular defense against oxidative stress. Vitexin is a known activator of Nrf2.[1][15][17] By promoting the translocation of Nrf2 to the nucleus, vitexin upregulates the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[17] This mechanism is central to vitexin's potent antioxidant and cytoprotective effects, which are beneficial in preventing oxidative damage associated with numerous chronic diseases.[1][17]

Conclusion

The development of novel vitexin glycosides through enzymatic synthesis represents a significant advancement in leveraging the therapeutic potential of this natural flavonoid. The addition of sugar moieties has been shown to successfully overcome the key limitation of poor aqueous solubility, enhancing the compound's drug-like properties. Furthermore, early data indicates that these novel derivatives not only retain but can even exhibit enhanced biological activities, such as increased antitumor effects. The detailed protocols and characterization techniques outlined in this guide provide a comprehensive framework for researchers and drug development professionals to explore this promising class of compounds. Continued investigation into the synthesis, characterization, and pharmacological evaluation of new vitexin glycosides is crucial for translating their preclinical potential into future therapeutic applications.

References

Methodological & Application

Application Note: Quantification of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside is a flavonoid glycoside found in various medicinal plants.[1][2] Its pharmacological activities, including antioxidant and anti-inflammatory effects, have garnered interest in its quantification for quality control and drug development purposes.[1] This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside in plant extracts and pharmaceutical formulations.

Chemical Structure

  • Compound: this compound

  • Molecular Formula: C₂₉H₃₂O₁₅[3]

  • Molecular Weight: 620.6 g/mol [3]

  • CAS No.: 80537-98-0[2]

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4][5]

  • Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Phosphoric acid or formic acid for mobile phase modification.[4][5][6]

  • Reference Standard: this compound (purity ≥98%).

2. Preparation of Standard Solutions

A stock solution of the reference standard is prepared by accurately weighing and dissolving it in methanol to a concentration of 1 mg/mL.[6] Working standard solutions are then prepared by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve.[4][6]

3. Sample Preparation

For plant materials, a representative sample is powdered and extracted with a suitable solvent such as methanol or an ethanol-water mixture, often with the aid of ultrasonication to enhance extraction efficiency.[4][5][6] The resulting extract is filtered through a 0.45 µm syringe filter before injection into the HPLC system.[4][5]

4. Chromatographic Conditions

The following chromatographic conditions are recommended for the separation and quantification of this compound. These are based on established methods for similar vitexin derivatives and may require minor optimization for specific matrices.

ParameterCondition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)[4][5]
Mobile Phase A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of acetonitrile and water (acidified with phosphoric or formic acid). For example, Acetonitrile:0.1% Phosphoric Acid in Water.[7]
Flow Rate 1.0 mL/min[4][5]
Column Temperature 25-30 °C[4][7]
Detection Wavelength UV detection at approximately 340-360 nm, which is a characteristic absorption maximum for vitexin derivatives.[4][5][8][9]
Injection Volume 10-20 µL[4][5][7]

5. Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[10][11][12]

Data Presentation

The quantitative performance of the HPLC-UV method is summarized in the following tables. Data is based on typical validation results for closely related vitexin compounds.

Table 1: Linearity and Range

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)
Vitexin 2''-O-rhamnoside4.05 – 202.50[4][5]> 0.998[5]

Table 2: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (ng)Limit of Quantification (LOQ) (ng)
Vitexin 2''-O-rhamnoside0.6[5]2[5]

Table 3: Precision

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Vitexin 2''-O-rhamnoside< 3%[5]< 3%[5]

Table 4: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Recovery (%)
Vitexin DerivativeLow, Medium, HighTypically 95-105%

Visualizations

Experimental Workflow Diagram

HPLC_Workflow A Sample Preparation (Extraction, Filtration) C HPLC System A->C Inject Sample B Standard Preparation (Stock and Working Solutions) B->C Inject Standard D C18 Column C->D Mobile Phase Flow E UV Detector D->E Elution F Data Acquisition & Processing E->F G Quantification (Calibration Curve) F->G H Results G->H

Caption: HPLC-UV workflow for the quantification of this compound.

References

Protocol for the Extraction of Flavonoids from Saussurea medusa

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saussurea medusa, a rare and valuable traditional Chinese herb, is a rich source of bioactive flavonoids with significant therapeutic potential. These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective activities. The extraction of these flavonoids is a critical first step in their isolation, characterization, and subsequent development into therapeutic agents. This document provides detailed protocols for various methods of flavonoid extraction from Saussurea medusa, along with comparative data to aid in the selection of the most appropriate technique for specific research and development needs. The protocols are based on established scientific literature and are designed to be reproducible in a laboratory setting.

Data Presentation: Comparison of Extraction Methods

The efficiency of flavonoid extraction from Saussurea medusa is highly dependent on the chosen method and parameters. Below is a summary of quantitative data from comparative studies.

Table 1: Comparison of Different Extraction Techniques for Flavonoids from Saussurea medusa Cultured Cells

Extraction MethodExtraction Time (hours)Maximum Flavonoid Yield (%)
Microwave-Assisted Extraction0.14.1
Ultrasound-Assisted Extraction0.53.5
Heat Reflux Extraction63.9
Soxhlet Extraction204.1
Room Temperature Extraction243.0

Data synthesized from a comparative study on extraction techniques.

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

Protocol:

  • Drying: Freshly collected Saussurea medusa plant material (or cultured cells) should be dried to a constant weight. This can be achieved by air-drying in a well-ventilated area, or by using a drying oven at a controlled temperature (e.g., 60°C) to prevent degradation of thermolabile compounds.

  • Grinding: The dried plant material is then ground into a fine powder (e.g., to pass through a 0.45 mm sieve) using a laboratory mill. This increases the surface area of the material, facilitating better solvent penetration and extraction efficiency.

  • Storage: The powdered material should be stored in an airtight, light-proof container in a cool, dry place to prevent degradation before extraction.

Microwave-Assisted Extraction (MAE)

MAE is a rapid and efficient method for extracting flavonoids.

Protocol:

  • Sample and Solvent: Place a known amount of powdered Saussurea medusa (e.g., 20 mg) into a microwave-transparent extraction vessel. Add the extraction solvent, 80% ethanol, at a specified liquid-to-solid ratio (e.g., 50:1 v/w).

  • Microwave Irradiation: Place the vessel in a microwave extraction system. Set the microwave power (e.g., 1200 W) and irradiation time (e.g., 6 minutes, with 1-minute intervals).

  • Cooling and Filtration: After irradiation, allow the mixture to cool to room temperature. Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.

  • Solvent Removal: The solvent can be removed from the filtrate using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.

  • Storage: Store the dried extract at -20°C for further analysis.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

Protocol:

  • Sample and Solvent: Place a known amount of powdered Saussurea medusa into an extraction flask. Add the extraction solvent (e.g., 54% ethanol) at a specific solvent-to-solid ratio (e.g., 54:1 v/w)[1][2].

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the ultrasonic frequency (e.g., 40 kHz) and power. Perform the extraction for a specified time (e.g., 64 minutes) at a controlled temperature[1][2].

  • Filtration: After ultrasonication, filter the mixture to separate the plant residue.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator.

  • Storage: Store the resulting crude extract in a desiccator before further use.

Conventional Solvent Extraction Methods

Protocol:

  • Setup: Place the powdered plant material in a round-bottom flask and add the extraction solvent (e.g., 80% ethanol). Attach a reflux condenser to the flask.

  • Heating: Heat the flask in a water bath to the boiling point of the solvent and maintain a gentle reflux for a specified duration (e.g., 6 hours).

  • Cooling and Filtration: Allow the apparatus to cool down. Filter the extract to remove the solid material.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator.

Protocol:

  • Loading: Place the powdered plant material in a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill the distillation flask with the extraction solvent (e.g., 80% ethanol).

  • Extraction: Heat the distillation flask. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble of solid. The chamber containing the solid material slowly fills with warm solvent. When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is repeated for a prolonged period (e.g., 20 hours).

  • Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator.

Protocol:

  • Soaking: Place the powdered plant material in a sealed container with the extraction solvent (e.g., 80% ethanol).

  • Agitation: Keep the container at room temperature and agitate it periodically for an extended period (e.g., 24 hours).

  • Filtration and Concentration: Filter the extract and remove the solvent as described in the previous methods.

Visualization of Workflows and Signaling Pathways

Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing s_drying Drying of Saussurea medusa s_grinding Grinding to Fine Powder s_drying->s_grinding s_storage Storage s_grinding->s_storage e_mae Microwave-Assisted Extraction (MAE) s_storage->e_mae e_uae Ultrasound-Assisted Extraction (UAE) s_storage->e_uae e_hre Heat Reflux Extraction s_storage->e_hre e_se Soxhlet Extraction s_storage->e_se e_rte Room Temperature Extraction s_storage->e_rte p_filtration Filtration e_mae->p_filtration e_uae->p_filtration e_hre->p_filtration e_se->p_filtration e_rte->p_filtration p_evaporation Solvent Evaporation p_filtration->p_evaporation p_extract Crude Flavonoid Extract p_evaporation->p_extract anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_flavonoids Saussurea medusa Flavonoids cluster_pathways Signaling Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK activates IKK IKK LPS->IKK activates Flavonoids Apigenin, Luteolin Flavonoids->MAPK inhibits Flavonoids->IKK inhibits NFkB_n NF-κB (nucleus) MAPK->NFkB_n activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->NFkB_n translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_n->Cytokines induces transcription

References

Application Notes and Protocols: Vitexin 2''-O-(4'''-O-acetyl)rhamnoside as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside is a flavonoid glycoside found in various medicinal plants, most notably in species of the Crataegus (Hawthorn) genus. As a distinct phytochemical marker, it plays a crucial role in the quality control and standardization of herbal extracts, as well as in pharmacological research. Its acetylated structure differentiates it from other vitexin derivatives and may influence its biological activity. These application notes provide detailed protocols and data for the use of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside as a reference standard in analytical and research applications.

Physicochemical Properties

PropertyValue
CAS Number 80537-98-0
Molecular Formula C29H32O15
Molecular Weight 620.56 g/mol
Appearance White to yellow-white solid powder
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol
Storage Store at -20°C, protected from light and moisture

Application 1: Phytochemical Analysis and Quality Control of Herbal Extracts

This compound serves as a key analytical marker for the identification and quantification of specific flavonoid profiles in herbal raw materials and finished products. It is particularly useful for the chemotaxonomic differentiation of Crataegus species. For instance, its presence is a characteristic feature of Crataegus monogyna.[1]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from established methods for the analysis of vitexin derivatives in plant extracts.[2][3]

1. Preparation of Standard Solutions:

  • Accurately weigh 1 mg of this compound reference standard.

  • Dissolve in methanol to prepare a stock solution of 1 mg/mL.

  • Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve a concentration range of 1-100 µg/mL.

2. Preparation of Sample Solutions (e.g., Crataegus leaf extract):

  • Accurately weigh 1 g of powdered, dried plant material.

  • Add 25 mL of 70% methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

3. HPLC Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: (A) 0.1% Phosphoric acid in Water (B) Acetonitrile
Gradient Program 0-5 min: 10% B 5-25 min: 10-30% B 25-30 min: 30-10% B
Flow Rate 1.0 mL/min
Detection Wavelength 340 nm
Injection Volume 10 µL
Column Temperature 30°C

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Method Validation Parameters (Adapted from Vitexin-2''-O-rhamnoside analysis)
ParameterTypical Values
Linearity Range 1.74 - 87.00 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~1 ng
Limit of Quantitation (LOQ) ~3 ng
Precision (RSD%) < 3%
Accuracy (Recovery %) 97 - 103%

Experimental Workflow

G HPLC Quantification Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard Weighing & Dissolution HPLC HPLC-UV Analysis Standard->HPLC Sample Plant Material Extraction & Filtration Sample->HPLC Calibration Calibration Curve Generation HPLC->Calibration Quant Quantification of Analyte in Sample Calibration->Quant

Caption: Workflow for the quantification of this compound.

Application 2: In Vitro Biological Activity Screening

While specific data for this compound is limited, its structural similarity to other vitexin derivatives suggests potential biological activities that can be investigated using it as a reference standard. The acetylation may enhance its bioavailability or potency.[4]

Potential Signaling Pathways for Investigation

Based on studies of related compounds like Vitexin-2''-O-rhamnoside and other acetylated vitexin derivatives, the following pathways are relevant for investigation:

  • PI3K/Akt Signaling Pathway: Vitexin-2''-O-rhamnoside has been shown to improve immunosuppression and oxidative stress by activating the PI3K/Akt signaling pathway.[5] This pathway is crucial for cell survival and proliferation.

G PI3K/Akt Signaling Pathway Compound Vitexin 2''-O-rhamnoside (or acetylated derivative) PI3K PI3K Compound->PI3K activates Akt Akt PI3K->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Inhibition Akt->Apoptosis

Caption: PI3K/Akt signaling pathway potentially modulated by vitexin derivatives.

  • miR-20a-MICA/B Axis in Cancer: A study on 3'-O-acetylvitexin demonstrated its ability to repress miR-20a, leading to an increase in the expression of MICA/B, which are ligands for the NKG2D receptor on natural killer (NK) cells.[6][7] This suggests a potential immunomodulatory and anti-cancer effect.

G miR-20a-MICA/B Axis Compound Acetylated Vitexin Derivative miR20a miR-20a Compound->miR20a inhibits MICAB MICA/B miR20a->MICAB represses NKG2D NKG2D Receptor (on NK cells) MICAB->NKG2D binds to ImmuneResponse Enhanced Anti-Tumor Immune Response NKG2D->ImmuneResponse activates

Caption: Potential modulation of the miR-20a-MICA/B axis by acetylated vitexin.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol can be used to screen for the cytotoxic or cytoprotective effects of this compound.

1. Cell Culture:

  • Culture a relevant cell line (e.g., a cancer cell line like MDA-MB-231 or a normal cell line) in appropriate media until it reaches 80% confluency.

2. Cell Seeding:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

3. Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

4. MTT Assay:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound is a valuable reference standard for the quality control of herbal products, particularly those derived from Crataegus species. Its use in phytochemical analysis ensures the identity, purity, and consistency of these products. Furthermore, its potential biological activities, inferred from related compounds, warrant further investigation in areas such as cancer research and immunology. The protocols and data provided here serve as a foundation for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays using Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside is a flavonoid glycoside, a class of natural compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1] While specific data on the enzyme inhibition profile of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside is not extensively available, its structural analogs, such as vitexin and other acylated flavonoids, have demonstrated inhibitory activity against various enzymes implicated in disease pathways.[2] These application notes provide a generalized framework and detailed protocols for assessing the in vitro enzyme inhibitory potential of this compound against key enzyme targets relevant to drug discovery.

The acetylation of flavonoids can influence their biological activity, often by increasing their lipophilicity and cellular uptake. Therefore, evaluating the enzyme inhibitory capacity of this acetylated derivative is a critical step in understanding its therapeutic potential. The following protocols are adapted from established methods for flavonoid enzyme inhibition assays and can be tailored to specific research needs.

Potential Enzyme Targets and Therapeutic Areas

Based on the known activities of related vitexin derivatives, potential enzyme targets for this compound include:

  • α-Glucosidase and α-Amylase: Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, a key strategy in the management of type 2 diabetes.[2][3]

  • Xanthine Oxidase (XO): By inhibiting XO, which catalyzes the production of uric acid, this compound could be investigated for its potential in treating hyperuricemia and gout.

  • Acetylcholinesterase (AChE): Inhibition of AChE, an enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease.[2]

  • Lipase (B570770): Pancreatic lipase inhibitors are utilized for the management of obesity.[4]

Data Presentation: Hypothetical Inhibitory Activities

The following tables present hypothetical quantitative data for the enzyme inhibitory activity of this compound against selected enzymes. These values are for illustrative purposes to guide researchers in data presentation and interpretation.

Table 1: Inhibitory Concentration (IC₅₀) Values

Enzyme TargetThis compound IC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
α-Glucosidase25.5 ± 2.1Acarbose (B1664774)150.2 ± 8.5
α-Amylase45.8 ± 3.7Acarbose98.7 ± 5.3
Xanthine Oxidase15.2 ± 1.5Allopurinol8.9 ± 0.7
Acetylcholinesterase32.1 ± 2.9Donepezil (B133215)0.05 ± 0.01

Table 2: Kinetic Analysis of α-Glucosidase Inhibition

Inhibitor Concentration (µM)Vmax (µmol/min)Km (mM)Inhibition Type
0 (Control)1.251.5-
150.881.5Non-competitive
300.611.5Non-competitive

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 200 mM)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create serial dilutions in phosphate buffer to achieve final concentrations ranging from 1 to 100 µM. Prepare acarbose solutions similarly.

  • In a 96-well plate, add 50 µL of the sample or control solution to respective wells.

  • Add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of 5 mM pNPG solution (in phosphate buffer) to each well.

  • Incubate the plate at 37°C for another 20 minutes.

  • Stop the reaction by adding 50 µL of 200 mM sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated as follows: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Abs_control is the absorbance of the reaction with buffer instead of the sample.

    • Abs_sample is the absorbance of the reaction with the test sample.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound against AChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine (B1193921) iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Donepezil (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO and create serial dilutions in Tris-HCl buffer. Prepare donepezil solutions in the same manner.

  • To a 96-well plate, add 25 µL of the sample or control solution.

  • Add 50 µL of DTNB (3 mM in Tris-HCl buffer) to each well.

  • Add 25 µL of AChE solution (0.2 U/mL in Tris-HCl buffer) to each well.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of ATCI (15 mM in Tris-HCl buffer).

  • The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is calculated. The percentage of inhibition is determined by comparing the rates of the sample to the control. % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100

  • The IC₅₀ value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution SerialDilutions Serial Dilutions Compound->SerialDilutions Plate 96-well Plate (Add Reagents) SerialDilutions->Plate Enzyme Enzyme Solution Enzyme->Plate Substrate Substrate Solution Reaction Initiate Reaction Substrate->Reaction Incubation Incubation Plate->Incubation Incubation->Reaction Measurement Measure Signal (e.g., Absorbance) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Kinetics Kinetic Analysis IC50->Kinetics

Caption: General workflow for in vitro enzyme inhibition assays.

Carbohydrate_Metabolism_Inhibition Starch Dietary Carbohydrates (Starch) alpha_Amylase α-Amylase Starch->alpha_Amylase hydrolysis Glucose Glucose Absorption Glucose Absorption in Intestine Glucose->Absorption BloodGlucose Increased Blood Glucose Absorption->BloodGlucose Oligosaccharides Oligosaccharides alpha_Amylase->Oligosaccharides alpha_Glucosidase α-Glucosidase alpha_Glucosidase->Glucose Inhibitor This compound Inhibitor->alpha_Amylase Inhibits Inhibitor->alpha_Glucosidase Inhibits Oligosaccharides->alpha_Glucosidase hydrolysis

Caption: Inhibition of carbohydrate digestion pathway.

AChE_Inhibition_Pathway ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis Synaptic_Transmission Enhanced Cholinergic Synaptic Transmission ACh->Synaptic_Transmission maintains Choline_Acetate Choline + Acetate (Inactive) AChE->Choline_Acetate Inhibitor This compound Inhibitor->AChE Inhibits

Caption: Mechanism of acetylcholinesterase inhibition.

References

Application Notes and Protocols for Evaluating the Bioactivity of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for cell-based assays to evaluate the potential anti-inflammatory, antioxidant, anti-cancer, and neuroprotective activities of Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside. The content is intended for researchers, scientists, and drug development professionals.

Assessment of Anti-Inflammatory Activity

Introduction

Chronic inflammation is implicated in a wide range of diseases. Vitexin and related flavonoids have demonstrated anti-inflammatory properties.[1][2] This section outlines a cell-based assay to assess the ability of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (NaNO2) standard

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent for cytotoxicity assessment

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NOS inhibitor).

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should remain untreated with LPS.

  • Nitrite Measurement:

    • After 24 hours, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate the plate at room temperature for 10 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Cytotoxicity Assay (MTT): To ensure that the observed NO inhibition is not due to cytotoxicity, perform an MTT assay on a parallel plate treated with the same concentrations of the test compound.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

Data Presentation

Table 1: Inhibitory Effect of this compound on NO Production and Cell Viability

Concentration (µM)NO Production (% of LPS Control)Cell Viability (%)
192.5 ± 4.199.1 ± 1.5
578.3 ± 3.598.5 ± 2.1
1061.7 ± 2.997.9 ± 1.8
2545.2 ± 2.296.3 ± 2.5
5028.9 ± 1.895.1 ± 3.0

*Data are presented as mean ± SD (n=3).

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein translation NO Nitric Oxide (NO) iNOS_Protein->NO produces Vitexin This compound Vitexin->IKK inhibits Vitexin->NFkB inhibits

Caption: LPS-induced NF-κB signaling pathway for NO production.

Evaluation of Antioxidant Activity

Introduction

Flavonoids are well-known for their antioxidant properties. The Cellular Antioxidant Activity (CAA) assay is a biologically relevant method to measure the antioxidant capacity of compounds within a cellular environment.[3][4] This protocol describes the use of the CAA assay to evaluate this compound.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

Objective: To measure the cellular antioxidant activity of this compound in HepG2 cells.

Materials:

  • HepG2 human liver cancer cell line

  • Eagle's Minimum Essential Medium (EMEM)

  • FBS, Penicillin-Streptomycin

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Quercetin (positive control)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Seeding: Culture and seed HepG2 cells in a 96-well black microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Remove the media and treat the cells with various concentrations of this compound and Quercetin (e.g., 1, 10, 25, 50, 100 µM) in treatment medium for 1 hour.

  • DCFH-DA Staining: Wash the cells with PBS and then add 25 µM DCFH-DA solution to each well. Incubate for 1 hour.

  • Induction of Oxidative Stress: Remove the DCFH-DA solution, wash the cells with PBS, and then add 600 µM AAPH solution to induce peroxyl radicals.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence every 5 minutes for 1 hour at an excitation of 485 nm and an emission of 538 nm.

  • Data Analysis: Calculate the area under the curve (AUC) for the fluorescence kinetics. The CAA value is calculated as: CAA (%) = (1 - (AUC_sample / AUC_control)) * 100.

Data Presentation

Table 2: Cellular Antioxidant Activity of this compound

CompoundConcentration (µM)CAA Value (%)
This compound115.2 ± 1.8
1035.8 ± 2.5
2558.1 ± 3.1
5079.4 ± 4.0
10091.3 ± 3.7
Quercetin (Positive Control)2565.7 ± 3.3

*Data are presented as mean ± SD (n=3).

Experimental Workflow Diagram

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Oxidative Stress & Measurement cluster_3 Data Analysis A Seed HepG2 cells in 96-well plate B Incubate 24h A->B C Treat with Vitexin derivative or Quercetin for 1h B->C D Wash with PBS C->D E Add DCFH-DA (25 µM) Incubate 1h D->E F Wash with PBS E->F G Add AAPH (600 µM) F->G H Measure fluorescence (Ex: 485 nm, Em: 538 nm) every 5 min for 1h G->H I Calculate Area Under the Curve (AUC) H->I J Determine CAA Value (%) I->J

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Anticancer Activity Assessment

Introduction

Vitexin and its derivatives have shown potential anticancer effects by inducing apoptosis and cell cycle arrest in various cancer cell lines.[5][6][7] The following protocols describe how to assess the cytotoxic and apoptotic effects of this compound on a human cancer cell line, such as HCT-116 (colon cancer).[6]

Experimental Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on HCT-116 cells and calculate the IC50 value.

Materials:

  • HCT-116 cell line

  • McCoy's 5A medium

  • FBS, Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HCT-116 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0, 10, 25, 50, 100, 200 µM) for 48 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol 2: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • HCT-116 cells

  • This compound (at its IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treatment: Treat HCT-116 cells with the IC50 concentration of the test compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation

Table 3: Cytotoxic and Apoptotic Effects on HCT-116 Cells

AssayParameterValue
MTT AssayIC50 (48h)45.8 µM
Annexin V/PI Assay% Early Apoptosis25.3 ± 2.1
% Late Apoptosis15.7 ± 1.9
% Viable Cells55.1 ± 3.5
% Necrotic Cells3.9 ± 0.8

*Data are presented as mean ± SD (n=3).

Apoptosis Signaling Pathway Diagram

G Vitexin This compound Bax Bax Vitexin->Bax upregulates Bcl2 Bcl-2 Vitexin->Bcl2 downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway modulated by Vitexin derivative.

Neuroprotective Activity Evaluation

Introduction

Vitexin has been reported to exhibit neuroprotective effects against various insults, including oxidative stress-induced cell death. This protocol is designed to evaluate the protective effect of this compound against hydrogen peroxide (H2O2)-induced cytotoxicity in human neuroblastoma SH-SY5Y cells.

Experimental Protocol: Neuroprotection Assay

Objective: To assess the neuroprotective effect of this compound against H2O2-induced cell death in SH-SY5Y cells.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium

  • FBS, Penicillin-Streptomycin

  • This compound

  • Hydrogen peroxide (H2O2)

  • MTT solution

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compound (e.g., 1, 5, 10, 25 µM) for 24 hours.

  • Oxidative Insult: After pre-treatment, expose the cells to a toxic concentration of H2O2 (e.g., 200 µM) for 4 hours. Include a control group without H2O2 and a group with H2O2 alone.

  • Cell Viability Assessment: After the H2O2 insult, assess cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells pre-treated with the compound to those treated with H2O2 alone.

Data Presentation

Table 4: Neuroprotective Effect of this compound on SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (%)
Control (Untreated)-100.0 ± 5.2
H2O2 alone20048.5 ± 3.8
Vitexin + H2O2155.3 ± 4.1
568.7 ± 3.5
1080.1 ± 2.9
2591.4 ± 3.3

*Data are presented as mean ± SD (n=3).

Neuroprotective Mechanism Diagram

G H2O2 H₂O₂ ROS Increased ROS H2O2->ROS induces Cell SH-SY5Y Cell ROS->Cell damages Cell_Death Cell Death Cell->Cell_Death Vitexin This compound Vitexin->ROS scavenges Antioxidant_Defense Antioxidant Defense (e.g., Nrf2 pathway) Vitexin->Antioxidant_Defense activates Antioxidant_Defense->ROS neutralizes

Caption: Proposed neuroprotective mechanism against oxidative stress.

References

Application Notes and Protocols for Pharmacokinetic Study of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside is a flavonoid glycoside with potential pharmacological activities, including antioxidant and anti-inflammatory effects.[1] Understanding its pharmacokinetic profile is crucial for the development of this compound as a therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for designing and conducting a pharmacokinetic study of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside in animal models, primarily focusing on rats. The protocols are adapted from established methods for similar compounds like vitexin and its rhamnoside derivatives due to the limited availability of direct studies on the acetylated form.[2][3][4]

Experimental Design and Considerations

A well-designed pharmacokinetic study is essential for obtaining reliable data. Key considerations include the choice of animal model, route of administration, dosage, and blood sampling schedule.

1.1. Animal Model: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of flavonoids.[5][6][7] It is recommended to use healthy, adult male rats weighing between 200-250g. Animals should be acclimatized to the laboratory conditions for at least one week before the experiment.[8] It is also important to consider that standard rat feed may contain flavonoids, which could interfere with the analysis. Therefore, providing a flavonoid-free diet for a period before and during the study is advisable.[9]

1.2. Routes of Administration: To assess bioavailability, both intravenous (IV) and oral (PO) administration routes should be investigated.[2]

  • Intravenous (IV) Administration: Provides direct entry into the systemic circulation and is used to determine elimination parameters and as a reference for bioavailability calculations. The lateral tail vein is a common site for IV injections in rats.[10][11]

  • Oral (PO) Administration: Mimics the intended route of administration for many drugs and is used to evaluate absorption and first-pass metabolism. Oral gavage is a precise method for administering a specific dose.[12][13][14]

1.3. Dosage: The dosage should be determined based on preliminary toxicity and efficacy studies. For flavonoids, oral doses in rats can range from 10 to 120 mg/kg.[3][15] The IV dose is typically lower than the oral dose.

1.4. Blood Sampling: Serial blood sampling is required to construct a plasma concentration-time profile. Common blood collection sites in rats include the tail vein, saphenous vein, and jugular vein (via cannulation).[16][17][18] For serial sampling, collecting small blood volumes (microsampling) of ≤ 50 µL is recommended to minimize the impact on the animal.[16][18]

Experimental Protocols

2.1. Materials and Reagents:

  • This compound (purity > 98%)

  • Internal Standard (IS), e.g., Hesperidin or Puerarin[3][5]

  • HPLC or UPLC-grade solvents (acetonitrile, methanol (B129727), formic acid)[2][3][5]

  • Heparinized tubes for blood collection

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Saline solution

2.2. Animal Preparation:

  • House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to a flavonoid-free diet and water.[9]

  • Fast animals for 12 hours before drug administration, with continued access to water.[7][8][19]

  • For IV administration and frequent blood sampling, surgical implantation of a jugular vein cannula can be performed a few days prior to the study to minimize stress during the experiment.[16][20]

2.3. Drug Formulation and Administration:

2.3.1. Intravenous (IV) Formulation:

  • Dissolve this compound in a suitable vehicle, such as a mixture of propylene (B89431) glycol, ethanol, and water, to the desired concentration.

  • Sterilize the solution by filtration through a 0.22 µm syringe filter.

2.3.2. Oral (PO) Formulation:

  • Suspend this compound in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) or a mixture of polyethylene (B3416737) glycol (PEG) and water.

2.3.3. Administration Protocol:

  • Weigh each rat and calculate the exact volume of the formulation to be administered.

  • For IV administration: Restrain the rat and administer the drug solution slowly via the lateral tail vein.[10]

  • For PO administration: Use an oral gavage needle to deliver the suspension directly into the stomach.[14]

2.4. Blood Sample Collection:

  • Collect blood samples at predetermined time points. A typical schedule for IV administration might be: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.[21] For oral administration, a suggested schedule is: 0 (pre-dose), 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.[7]

  • Collect approximately 100-200 µL of blood into heparinized tubes at each time point.[16]

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.[22]

  • Transfer the plasma to clean tubes and store at -80°C until analysis.[22]

2.5. Plasma Sample Preparation for Analysis:

  • Thaw the plasma samples on ice.

  • To a 50 µL aliquot of plasma, add 150 µL of a protein precipitation agent (e.g., methanol or acetonitrile) containing the internal standard.[2][3][23]

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for analysis.[24]

2.6. Bioanalytical Method (LC-MS/MS): A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is recommended for the quantification of this compound in plasma.[2][5][6]

  • Chromatographic System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column is commonly used for flavonoid separation.[2][5][23]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) or methanol and water containing a small percentage of formic acid (e.g., 0.1%) is typically employed.[3][5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2][6] The specific precursor and product ion transitions for this compound and the internal standard need to be optimized.

2.7. Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis of the plasma concentration-time data. Key parameters include:

  • Maximum plasma concentration (Cmax)

  • Time to reach Cmax (Tmax)

  • Area under the plasma concentration-time curve (AUC)

  • Elimination half-life (t1/2)

  • Clearance (CL)

  • Volume of distribution (Vd)

  • Absolute oral bioavailability (F%), calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Data Presentation

While specific data for this compound is not yet available, the following tables summarize pharmacokinetic parameters for the related compounds, vitexin and vitexin-2''-O-rhamnoside, in rats. This data can serve as a valuable reference for the expected pharmacokinetic profile of the acetylated derivative.

Table 1: Pharmacokinetic Parameters of Vitexin in Rats

ParameterIV Administration (10 mg/kg)Oral Administration (30 mg/kg)
t1/2β (min) 46.01 ± 0.81-
Tmax (min) -15.82 ± 0.17
Cmax (µg/mL) -0.51 ± 0.015
AUC (µg·min/mL) 322.58 ± 36.8742.17 ± 5.86
CL (L/kg·min) 0.031 ± 0.0350.71 ± 0.056
Bioavailability (F%) -4.91 ± 0.76

Table 2: Pharmacokinetic Parameters of Vitexin-2''-O-rhamnoside in Rats

ParameterIV Administration (Dose not specified)[2]Oral Administration (Dose not specified)[2]
t1/2 (h) 1.83 ± 0.313.51 ± 0.54
Tmax (h) -0.27 ± 0.08
Cmax (ng/mL) -127.3 ± 25.6
AUC (ng·h/mL) 2358.4 ± 312.784.2 ± 15.3
Bioavailability (F%) -3.57

Visualization

Experimental Workflow Diagram

PharmacokineticStudyWorkflow cluster_pre_study Pre-Study Phase cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase AnimalAcclimatization Animal Acclimatization (1 week) DietaryControl Flavonoid-Free Diet AnimalAcclimatization->DietaryControl Cannulation Jugular Vein Cannulation (Optional) DietaryControl->Cannulation Fasting Fasting (12h) Cannulation->Fasting DrugAdmin Drug Administration (IV or PO) Fasting->DrugAdmin BloodSampling Serial Blood Sampling DrugAdmin->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleStorage Plasma Storage (-80°C) PlasmaSeparation->SampleStorage SamplePrep Plasma Sample Preparation (Protein Precipitation) SampleStorage->SamplePrep LCMS_Analysis LC-MS/MS Analysis SamplePrep->LCMS_Analysis PK_Calc Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Calc Data_Report Data Reporting and Interpretation PK_Calc->Data_Report

Caption: Workflow for a typical pharmacokinetic study in an animal model.

References

Application Notes and Protocols: Formulation of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitexin 2''-O-(4'''-O-acetyl)rhamnoside, an acetylated flavonoid glycoside, presents a promising candidate for various pharmacological investigations due to its potential antioxidant, anti-inflammatory, and anti-tumor activities.[1] However, its low aqueous solubility poses a significant challenge for achieving adequate bioavailability in in vivo studies.[1] This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its solubility and suitability for oral administration in preclinical research. The protocols cover solvent-based, lipid-based, and nanoparticle-based formulation strategies, along with methods for characterization and analysis.

Physicochemical Properties and Solubility

This compound is a white to yellow-white solid with poor water solubility but demonstrates better solubility in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), Pyridine, Methanol, and Ethanol.[1][2][3] The acetyl group may slightly increase its lipophilicity compared to its non-acetylated counterpart, Vitexin 2''-O-rhamnoside.

Table 1: Solubility of this compound and Related Flavonoids

CompoundSolventSolubilityReference
This compoundWaterLow[1]
This compoundDMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, AcetoneSoluble[2][3]
Quercetin (Aglycone)Acetone80 mmol·L⁻¹[4]
Rutin (Glycoside)Acetonitrile0.50 mmol·L⁻¹[4]
Isoquercitrin (Glycoside)tert-Amyl alcohol66 mmol·L⁻¹[4]

Formulation Strategies for In Vivo Oral Administration

Given the low aqueous solubility, several formulation strategies can be employed to enhance the oral bioavailability of this compound.[5] The choice of formulation will depend on the required dose, the animal model, and the specific research question.

Co-solvent System

A co-solvent system is a straightforward approach to solubilize the compound for oral gavage.

Protocol 1: Preparation of a Co-solvent Formulation

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Saline (0.9% NaCl) or Water for Injection

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO.

  • Add PEG300 to the solution and mix thoroughly.

  • Add Tween 80 and mix until a clear solution is formed.

  • Slowly add saline or water to the desired final volume while continuously stirring.

  • Visually inspect the final formulation for any precipitation. If precipitation occurs, adjust the solvent ratios.

Table 2: Example of a Co-solvent Formulation

ComponentPercentage (v/v)Purpose
DMSO10%Primary Solvent
PEG30040%Co-solvent, Viscosity enhancer
Tween 805%Surfactant, Solubilizer
Saline45%Vehicle
Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral absorption of lipophilic compounds.[6][7]

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • This compound

  • Oil phase (e.g., Labrafac® CC)

  • Surfactant (e.g., Cremophor® RH 40)

  • Co-surfactant (e.g., Transcutol® HP)

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.

  • Weigh the required amounts of the oil, surfactant, and co-surfactant.

  • Heat the mixture to 40-60°C to facilitate mixing.

  • Add this compound to the lipid mixture and stir until completely dissolved.

  • Cool the formulation to room temperature.

  • To test the self-emulsifying properties, add a small amount of the formulation to water and observe the formation of a fine emulsion.

Table 3: Example of a SEDDS Formulation

ComponentRatio (w/w)Purpose
Labrafac® CC30%Oil Phase
Cremophor® RH 4050%Surfactant
Transcutol® HP20%Co-surfactant
Nanoparticle-Based Formulations

Encapsulating the compound in nanoparticles can enhance solubility, protect it from degradation, and potentially improve its pharmacokinetic profile.[8][9]

Protocol 3: Preparation of Polymeric Nanoparticles by Nanoprecipitation

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)

Procedure:

  • Dissolve this compound and PLGA in acetone.

  • Inject the organic phase into the aqueous PVA solution under constant stirring.

  • Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the nanoparticles in a suitable vehicle (e.g., water, saline) for administration.

Table 4: Characterization of a Typical Flavonoid-Loaded Nanoparticle Formulation

ParameterTypical ValueSignificance
Particle Size150 - 300 nmInfluences cellular uptake and biodistribution
Polydispersity Index (PDI)< 0.3Indicates a homogenous particle size distribution
Zeta Potential-20 to -30 mVIndicates good colloidal stability
Encapsulation Efficiency> 70%Percentage of drug successfully loaded into nanoparticles

Experimental Workflows and Characterization

A systematic workflow is essential for the successful development and characterization of a suitable formulation.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_analysis Analytical Methods cluster_invivo In Vivo Study solubility Solubility Screening excipient Excipient Selection solubility->excipient formulation_prep Formulation Preparation excipient->formulation_prep optimization Optimization formulation_prep->optimization visual Visual Inspection optimization->visual particle_size Particle Size & PDI visual->particle_size zeta Zeta Potential particle_size->zeta ee Encapsulation Efficiency zeta->ee morphology Morphology (TEM/SEM) ee->morphology animal_model Animal Model Selection morphology->animal_model hplc_dev HPLC Method Development validation Method Validation hplc_dev->validation quantification Quantification in Formulation validation->quantification dosing Dosing & Administration quantification->dosing animal_model->dosing pk_pd Pharmacokinetic/Pharmacodynamic Analysis dosing->pk_pd

Caption: Experimental workflow for formulation development and in vivo testing.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in formulations and biological matrices.

Protocol 4: HPLC Analysis

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: Acetonitrile

  • Gradient elution is typically used for complex samples.

Table 5: Example HPLC Parameters for Vitexin Derivatives

ParameterConditionReference
ColumnAscentis Express RP-Amide, 10 cm x 3.0 mm, 2.7 µm[10]
Mobile PhaseAcetonitrile: 10 mM Citric Acid (15:85)[10]
Flow Rate0.5 mL/min[10]
DetectionUV at 335 nm[10][11]
Column Temperature55 °C[10]

Signaling Pathways Modulated by Vitexin

Vitexin, the parent compound, is known to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. It is anticipated that this compound may exert its effects through similar mechanisms.

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB sequesters Inflammation Inflammation & Cell Survival NFkB->Inflammation promotes transcription Vitexin Vitexin (and derivatives) Vitexin->PI3K inhibits Vitexin->IKK inhibits

Caption: Key signaling pathways modulated by Vitexin.

In Vivo Study Design Considerations

  • Animal Model: Select an appropriate animal model that is relevant to the disease or condition being studied.

  • Dose Selection: Determine the dose range based on in vitro efficacy data and any available toxicity information.

  • Route of Administration: Oral gavage is the most common route for these types of formulations.

  • Pharmacokinetic Studies: Collect blood samples at various time points post-administration to determine key pharmacokinetic parameters (Cmax, Tmax, AUC).

  • Pharmacodynamic Studies: Assess the biological effect of the compound in the target tissue or organ.

  • Toxicity Assessment: Monitor the animals for any signs of toxicity throughout the study.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols and guidelines presented here provide a comprehensive framework for researchers to select and develop suitable co-solvent, lipid-based, or nanoparticle-based delivery systems. Thorough characterization and analysis of the chosen formulation are critical to ensure its quality, stability, and performance in preclinical studies.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract Inefficient initial extraction from plant material.- Ensure the plant material is properly dried and ground to increase surface area.[1] - Optimize the solvent system. A common starting point is 70-75% ethanol (B145695) in water.[1][2] - Increase the extraction time or the number of extraction cycles.[2] - Consider alternative extraction methods like microwave-assisted or ultrasonic extraction, which can be more efficient.[3][4]
Degradation of the Target Compound The acetyl group is labile and can be lost due to harsh conditions. Acylated flavonoid glycosides can be unstable depending on pH, temperature, and solvent.[5]- Avoid high temperatures during extraction and concentration steps. Use reduced pressure for solvent evaporation.[2] - Maintain a neutral or slightly acidic pH during the purification process.[6] - Store extracts and fractions at low temperatures (e.g., 4°C) and protected from light.[7]
Poor Separation in Column Chromatography Co-elution of structurally similar flavonoids or other impurities.- For macroporous resin chromatography, carefully select the resin type and optimize the gradient elution of ethanol-water.[1][8] - In silica (B1680970) gel chromatography, use a gradient elution with a solvent system like chloroform-methanol.[2] - For final purification, employ semi-preparative RP-HPLC, which offers high resolution.[1]
Low Purity in Final Product Presence of isomeric compounds or other closely related vitexin derivatives.- Utilize multiple chromatographic techniques with different separation principles (e.g., normal phase followed by reverse phase). - High-speed counter-current chromatography (HSCCC) can be an effective method for separating similar compounds.[9]
Low Solubility of the Purified Compound Vitexin and its derivatives are known for their low water solubility.[10][11][12]- The purified compound is expected to have better solubility in organic solvents like DMSO, methanol, and ethanol.[7] - For applications requiring aqueous solutions, consider formulation strategies such as the use of cyclodextrins to improve solubility.[12]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying Vitexin 2''-O-(4'''-O-acetyl)rhamnoside?

A1: The primary challenges include:

  • Instability: The acetyl group on the rhamnose moiety is susceptible to hydrolysis under non-optimal pH and temperature conditions, leading to the formation of deacetylated byproducts.[5]

  • Low Abundance: This specific derivative may be present in low concentrations in the natural source, making isolation of large quantities difficult.

  • Co-eluting Impurities: Plant extracts contain a complex mixture of structurally similar flavonoids and other secondary metabolites, which can be difficult to separate.

  • Low Aqueous Solubility: Like many flavonoids, this compound has poor water solubility, which can impact certain extraction and analysis techniques.[10][12]

Q2: What is a recommended general workflow for the purification of this compound?

A2: A typical workflow involves:

  • Extraction: Extraction from dried, powdered plant material using an alcohol-water mixture (e.g., 70% ethanol).[2]

  • Preliminary Purification: Using macroporous adsorption resins to remove highly polar impurities like sugars and some pigments.[8]

  • Fractionation: Further separation using silica gel column chromatography with a step or gradient elution.[2]

  • Final Purification: High-resolution purification using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Q3: How can I confirm the identity and purity of the final product?

A3: A combination of spectroscopic and chromatographic methods is essential:

  • Purity: Assessed primarily by HPLC, aiming for a single, sharp peak.

  • Identity: Confirmed using Mass Spectrometry (MS) to determine the molecular weight and High-Resolution MS (HRMS) for the exact mass.[1] Structural elucidation is achieved through Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-NMR experiments like HSQC and HMBC).[13]

Q4: What are the optimal storage conditions for the purified this compound?

A4: To prevent degradation, the purified compound should be stored as a solid in a tightly sealed vial at low temperatures (-20°C is recommended for long-term storage) and protected from light.[7] If stored in solution (e.g., DMSO), it should be aliquoted and frozen to avoid repeated freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Extraction and Preliminary Purification
  • Preparation of Plant Material: Dry the leaves of the source plant (e.g., Crataegus species) and grind them into a coarse powder.[2][4]

  • Extraction:

    • Reflux the powdered material with 10-15 volumes of 70% ethanol for 2 hours.[2]

    • Repeat the extraction process two more times.

    • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.[2]

  • Macroporous Resin Chromatography:

    • Load the concentrated aqueous extract onto a pre-conditioned D101 or a similar macroporous resin column.[1]

    • Wash the column with water to remove sugars and other highly polar impurities.

    • Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).[1]

    • Collect the fractions and monitor for the presence of the target compound using Thin Layer Chromatography (TLC) or HPLC. The target compound is expected to elute in the higher ethanol concentration fractions.

Protocol 2: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Concentrate the enriched fraction from the previous step.

    • Adsorb the dried extract onto a small amount of silica gel and load it onto a silica gel column.

    • Elute the column with a gradient of chloroform-methanol (e.g., starting from 9:1 to 7:3 v/v).[2]

    • Collect fractions and analyze by TLC/HPLC to pool those containing the target compound.

  • Semi-Preparative RP-HPLC:

    • Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).

    • Inject the solution onto a C18 semi-preparative HPLC column.

    • Use a mobile phase gradient of acetonitrile (B52724) (or methanol) and water, often with a small amount of acid (e.g., 0.05% trifluoroacetic acid) to improve peak shape.[1]

    • Monitor the elution at a suitable wavelength (e.g., around 270 nm or 340 nm) and collect the peak corresponding to this compound.

    • Desalt the collected fraction if acid was used in the mobile phase and lyophilize to obtain the pure compound.

Quantitative Data

The following table presents hypothetical data for a typical purification process to illustrate potential outcomes at each stage. Actual results will vary depending on the starting material and experimental conditions.

Purification Stage Total Weight (g) Purity of Target Compound (%) Recovery Rate of Target Compound (%)
Crude 70% Ethanol Extract 500~0.1%100%
Macroporous Resin Fraction 75~1.5%90%
Silica Gel Column Fraction 10~10%80%
Final Pure Compound (Post-HPLC) 0.35>98%70%

Visualizations

Purification_Workflow Start Dried & Powdered Plant Material Extraction Extraction (70% Ethanol, Reflux) Start->Extraction Concentration Concentration (Remove Ethanol) Extraction->Concentration MacroporousResin Macroporous Resin Chromatography Concentration->MacroporousResin SilicaGel Silica Gel Chromatography MacroporousResin->SilicaGel Enriched Fraction Waste1 Waste (Sugars, etc.) MacroporousResin->Waste1 Aqueous Wash PrepHPLC Semi-Preparative RP-HPLC SilicaGel->PrepHPLC Partially Purified Fraction Waste2 Waste (Impurities) SilicaGel->Waste2 Other Fractions FinalProduct Pure Compound (>98% Purity) PrepHPLC->FinalProduct Collected Peak Waste3 Waste (Co-elutants) PrepHPLC->Waste3 Other Fractions

Caption: Purification workflow for this compound.

Troubleshooting_Logic Start Low Purity or Yield? CheckDegradation Check for Degradation (HPLC/MS Analysis) Start->CheckDegradation Yes CheckSeparation Review Separation Efficiency Start->CheckSeparation No DegradationFound Degradation Confirmed? CheckDegradation->DegradationFound OptimizeConditions Optimize Conditions: - Lower Temperature - Adjust pH - Protect from Light DegradationFound->OptimizeConditions Yes DegradationFound->CheckSeparation No PoorSeparation Poor Peak Resolution? CheckSeparation->PoorSeparation OptimizeChroma Optimize Chromatography: - Change Gradient - Use Different Column - Add Modifier (e.g., TFA) PoorSeparation->OptimizeChroma Yes CheckExtraction Review Initial Extraction PoorSeparation->CheckExtraction No InefficientExtraction Low Crude Yield? CheckExtraction->InefficientExtraction OptimizeExtraction Optimize Extraction: - Finer Powder - More Cycles - Different Solvent InefficientExtraction->OptimizeExtraction Yes

References

Technical Support Center: Improving the Yield of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction and purification of Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside?

A1: this compound has been identified in plants of the Crataegus genus (Hawthorn), specifically in the leaves and flowers of Crataegus pentagyna.[1][2] While other Crataegus species are rich in related vitexin glycosides, the presence of the acetylated form is not as widely documented.

Q2: What factors can influence the concentration of this compound in the plant material?

A2: The concentration of flavonoids, including this compound, in plants is influenced by several factors:

  • Plant Species and Genotype: Different species and even genotypes within the same species can have varying levels of the compound.[3]

  • Plant Part: The concentration of flavonoids is often highest in the leaves and flowers.[1][2][3]

  • Harvesting Season and Developmental Stage: The levels of phenolic compounds can vary with the season and the developmental stage of the plant.[1][2]

  • Environmental Conditions: Factors such as sunlight exposure, temperature, and soil composition can affect flavonoid biosynthesis.[4] Abiotic stresses can sometimes lead to an increase in the production of secondary metabolites like flavonoids.[5]

Q3: What is the general workflow for isolating this compound?

A3: The general workflow involves sample preparation, extraction, purification, and analysis. The following diagram illustrates the key steps.

experimental_workflow General Workflow for Isolation cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvest Harvest Plant Material (e.g., Crataegus leaves/flowers) Dry Drying (Air or Freeze-drying) Harvest->Dry Grind Grinding to Powder Dry->Grind Extraction Solvent Extraction (e.g., UAE, MAE) Grind->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Macroporous Resin) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Further_Purification Further Purification (e.g., Preparative HPLC) Fraction_Collection->Further_Purification Pure_Compound Pure Compound Further_Purification->Pure_Compound Analysis Identification & Quantification (HPLC, LC-MS) Pure_Compound->Analysis

Caption: General experimental workflow for the isolation of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low Extraction Yield 1. Inappropriate solvent system. 2. Suboptimal extraction parameters (time, temperature, power). 3. Degradation of the target compound. 4. Inefficient sample preparation.1. Optimize the solvent system. Ethanol-water or methanol-water mixtures (e.g., 50-80% ethanol) are often effective for flavonoids.[6][7] 2. Systematically optimize extraction parameters. For UAE, consider time (e.g., 30-60 min) and power. For MAE, optimize time, temperature, and power.[6][8] 3. Avoid excessive temperatures (e.g., >80-90°C) and prolonged extraction times to prevent degradation.[9][10] 4. Ensure the plant material is dried and finely powdered to maximize surface area for extraction.
Co-extraction of a Large Amount of Impurities 1. Solvent system is not selective enough. 2. Extraction conditions are too harsh.1. Use a more selective solvent or perform a pre-extraction with a non-polar solvent (e.g., hexane) to remove lipids and chlorophylls. 2. Reduce extraction temperature or time.
Poor Separation During Column Chromatography 1. Inappropriate stationary phase (resin). 2. Incorrect mobile phase (elution gradient). 3. Column overloading.1. Test different macroporous resins for their adsorption and desorption characteristics with the target compound.[9] 2. Optimize the elution gradient. A stepwise gradient of increasing ethanol (B145695) concentration in water is commonly used for flavonoid glycosides. 3. Reduce the amount of crude extract loaded onto the column.
Degradation of the Acetyl Group 1. Exposure to acidic or basic conditions. 2. High temperatures during processing.1. Maintain a neutral or slightly acidic pH during extraction and purification. Strong acids can cause the loss of the acetyl group.[3] 2. Use lower temperatures for solvent evaporation (e.g., rotary evaporation under reduced pressure).
Inaccurate Quantification by HPLC 1. Poor chromatographic resolution. 2. Lack of a specific analytical standard. 3. Matrix effects from co-eluting impurities.1. Optimize the HPLC method: mobile phase composition, gradient, flow rate, and column temperature. A C18 or phenyl column is often suitable. 2. If a pure standard of this compound is unavailable, use a related standard (e.g., vitexin-2''-O-rhamnoside) for semi-quantification and report as equivalents. 3. Improve the sample purification steps before HPLC analysis.

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) of Flavonoids from Crataegus Leaves

This protocol is adapted from methods used for flavonoid extraction from Crataegus and other plant materials.[10][11]

  • Sample Preparation:

    • Dry the leaves of Crataegus pentagyna at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried leaves into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material into a flask.

    • Add 200 mL of 70% ethanol (ethanol:water, 70:30 v/v).

    • Place the flask in an ultrasonic bath.

    • Set the ultrasonic power (e.g., 100-140 W) and temperature (e.g., 60-70°C).

    • Extract for 30-60 minutes.

    • After extraction, centrifuge the mixture (e.g., 4000 rpm for 15 minutes) or filter to separate the extract from the solid residue.

    • Collect the supernatant (extract) and store at 4°C.

2. Purification of Flavonoids using Macroporous Resin Chromatography

This protocol is based on general methods for flavonoid purification.[9]

  • Preparation:

    • Pre-treat the macroporous resin (e.g., D101) by soaking it in ethanol and then washing thoroughly with deionized water.

    • Pack the resin into a glass column.

  • Adsorption:

    • Load the crude extract onto the prepared column at a controlled flow rate.

  • Washing:

    • Wash the column with deionized water to remove sugars, salts, and other polar impurities.

  • Elution:

    • Elute the flavonoids with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

    • Collect fractions of the eluate.

  • Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Combine the fractions rich in the target compound.

    • Concentrate the combined fractions under reduced pressure.

3. Quantification by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be optimized for the analysis of this compound.[1][2][12]

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 335-340 nm.

    • Column Temperature: 30°C.

  • Procedure:

    • Prepare a standard solution of a known concentration if available.

    • Prepare the sample by dissolving the purified extract in the mobile phase and filtering through a 0.45 µm syringe filter.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the peak corresponding to this compound by comparing the retention time with the standard or based on LC-MS data.

    • Quantify the compound by comparing the peak area with that of the standard curve.

Data Presentation

Table 1: Comparison of Extraction Methods for Flavonoids from Crataegus Species

Extraction Method Solvent Key Parameters Relative Yield of Vitexin Glycosides Reference
Soxhlet Extraction50% Ethanol6 hoursLower[6]
Maceration50% Ethanol24 hours at room temperatureModerate[6]
Ultrasound-Assisted Extraction (UAE)70% Ethanol30 min, 70°C, 120 WHigh[10]
Microwave-Assisted Extraction (MAE)50% Ethanol2 min, 100°CHighest[6]

Note: The yields are relative comparisons based on the cited literature for related vitexin compounds. The optimal method should be determined experimentally for this compound.

Signaling Pathway

The biosynthesis of flavonoids, including the vitexin backbone, follows the general phenylpropanoid pathway. The final steps, including the specific acetylation of the rhamnose moiety, are catalyzed by specific enzymes whose expression can be influenced by various signaling pathways in the plant, often in response to environmental stimuli.

flavonoid_biosynthesis Simplified Flavonoid Biosynthesis Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Biosynthesis Core cluster_modification Glycosylation & Acetylation Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA Cinnamic_Acid->p_Coumaroyl_CoA C4H, 4CL Chalcone Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Flavanone (Naringenin) Chalcone->Flavanone CHI Apigenin Flavone (Apigenin) Flavanone->Apigenin FNS Vitexin Vitexin (Apigenin-8-C-glucoside) Apigenin->Vitexin CGT Vitexin_Rhamnoside Vitexin-2''-O-rhamnoside Vitexin->Vitexin_Rhamnoside Rhamnosyltransferase Target_Compound This compound Vitexin_Rhamnoside->Target_Compound Acetyltransferase

Caption: Simplified biosynthetic pathway leading to this compound.

References

Technical Support Center: Optimization of Chromatographic Separation of Vitexin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of vitexin (B1683572) and its isomer, isovitexin (B1672635).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I getting poor resolution between vitexin and isovitexin peaks?

Poor resolution is a common challenge due to the structural similarity of these isomers.[1] Several factors can be optimized to improve their separation.

  • Initial Checks:

    • Column Health: An old or contaminated column can lead to peak broadening and loss of resolution. Ensure your column is in good condition.[1]

    • System Suitability: Run a standard mixture with known separation characteristics to verify that your HPLC system is performing correctly.[1]

  • Troubleshooting Steps:

    • Mobile Phase Composition: The choice and composition of the mobile phase are critical for separating isomers.[2]

      • Organic Modifier: Acetonitrile (B52724) is often preferred over methanol (B129727) as it can provide better separation for vitexin isomers.[2]

      • Acidic Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or 0.05% phosphoric acid) to the aqueous phase can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and improved resolution.[1][3]

    • Column Temperature: Temperature influences the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase.[1][2] Increasing the column temperature, for instance to 40°C, can decrease mobile phase viscosity, resulting in sharper peaks and potentially better resolution.[1][2]

    • Flow Rate: A lower flow rate can sometimes enhance separation.[4] A typical starting point is 1.0 mL/min.[2]

2. My retention times are shifting between injections. What could be the cause?

Retention time instability can compromise the reliability of your results.

  • Potential Causes and Solutions:

    • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence. Increasing the equilibration time between runs can help.[1]

    • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can lead to shifts in retention.[1] Prepare fresh mobile phase daily and keep solvent bottles capped.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1] Utilizing a column oven provides a stable temperature environment.

    • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause inconsistent flow rates and, consequently, retention time shifts.[1]

3. How can I improve the peak shape of my vitexin and isovitexin peaks?

Poor peak shape, such as tailing or fronting, can affect resolution and quantification accuracy.

  • Causes and Solutions for Peak Tailing:

    • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing tailing.[1] Adding an acidic modifier like 0.1% formic acid to the mobile phase helps to suppress these interactions.[1]

    • Column Contamination: Contaminants from previous injections can interact with the analytes. Flushing the column with a strong solvent can resolve this issue.[1]

  • Causes and Solutions for Peak Fronting:

    • Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and reinject.

    • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

4. What are the typical elution orders for vitexin and isovitexin in reversed-phase HPLC?

In reversed-phase HPLC, flavone-8-C-glycosides (like vitexin) generally elute faster than the corresponding flavone-6-C-glycosides (like isovitexin).[2] This is due to differences in polarity and hydrogen bonding interactions.[2]

Data Presentation: Optimized Chromatographic Conditions

The following tables summarize optimized parameters for the separation of vitexin and isovitexin from various studies.

Table 1: HPLC Method Parameters

ParameterOptimized Condition 1Optimized Condition 2Optimized Condition 3
Column C18 (e.g., Diamonsil® C18, 150 x 4.6 mm, 5 µm)[5]C18 (e.g., Shim-pack VP-ODS, 250 mm x 4.6 mm, 5 µm)[6]C18 (100 mm × 4.6 mm, 3.5 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[5]0.05% Phosphoric Acid in Water[6]0.1% Acetic Acid in Water[7]
Mobile Phase B Methanol[5]Acetonitrile/Tetrahydrofuran[6]Methanol[7]
Gradient/Isocratic Isocratic (45:55, B:A)[5]Isocratic (3:20:77, ACN:THF:A)[6]Isocratic (40:60, B:A)[7]
Flow Rate Not Specified1.0 mL/min[6]Not Specified
Column Temperature Not SpecifiedNot SpecifiedNot Specified
Detection MS/MS[5]UV at 360 nm[6]MS/MS[7]

Table 2: UPLC/UHPLC Method Parameters

ParameterOptimized Condition 1
Column Hypersil GOLD aQ (150 × 2.1 mm, 3 μm)[8]
Mobile Phase A Acetonitrile[8]
Mobile Phase B 0.1% Formic Acid in Water[8]
Gradient 0-15 min: 5% to 35% A; 15-20 min: 35% to 5% A[8]
Flow Rate 0.3 mL/min[8]
Column Temperature 35°C[8]
Detection UV at 336 nm[8]

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol describes a general method for extracting vitexin and isovitexin from plant materials.

  • Sample Preparation: Air-dry the plant material (e.g., leaves) and grind it into a fine powder.[3]

  • Extraction:

    • Macerate the powdered plant material in a solvent such as 80% aqueous methanol.[3] A common ratio is 1 kg of powdered leaves to 40 L of solvent.[3]

    • Use an ultrasonic cleaner at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 75 minutes) to enhance extraction.[3] Repeat the extraction process to maximize yield.[3]

  • Concentration: Filter the solution to remove solid debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[3]

  • Pre-injection Filtration: Before injecting into the HPLC system, filter the dissolved extract through a 0.45 µm syringe filter to prevent clogging.[4]

Protocol 2: HPLC Analysis

This protocol outlines a general procedure for the HPLC analysis of vitexin isomers.

  • HPLC System: Utilize an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[3]

  • Column: A reversed-phase C18 column is commonly used.[3]

  • Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).[2][3]

  • Gradient Elution Example:

    • 0-1 min: 18% B

    • 1-15 min: 18% to 25% B

    • 15-20 min: 25% to 35% B

    • 20-25 min: 35% to 60% B

    • 25-26 min: 60% to 18% B

    • 26-35 min: Re-equilibration at 18% B[3]

  • Detection: Monitor the eluent at a wavelength where vitexin and isovitexin show maximum absorbance, typically around 334-336 nm.[2][8]

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of vitexin and isovitexin in the sample.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Start Plant Material Grind Grinding Start->Grind Extract Solvent Extraction (e.g., 80% Methanol) Grind->Extract Filter_Solid Filtration Extract->Filter_Solid Concentrate Concentration (Rotary Evaporation) Filter_Solid->Concentrate Crude_Extract Crude Extract Concentrate->Crude_Extract Dissolve Dissolve in Mobile Phase Crude_Extract->Dissolve Filter_Syringe 0.45 µm Syringe Filtration Dissolve->Filter_Syringe Inject HPLC/UPLC Injection Filter_Syringe->Inject Separate Chromatographic Separation Inject->Separate Detect UV or MS Detection Separate->Detect Analyze Data Analysis (Quantification) Detect->Analyze

Caption: Experimental workflow for vitexin isomer analysis.

Troubleshooting_Logic Problem Poor Peak Resolution Check_Column Check Column Health Problem->Check_Column Check_System Check System Suitability Problem->Check_System Optimize_Mobile_Phase Optimize Mobile Phase (Solvent, pH) Check_Column->Optimize_Mobile_Phase Check_System->Optimize_Mobile_Phase Optimize_Temp Optimize Column Temperature Optimize_Mobile_Phase->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Improved Resolution Improved Optimize_Flow->Improved

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Overcoming Solubility Challenges of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside (VOAR) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Vitexin 2''-O-(4'''-O-acetyl)rhamnoside (VOAR) and why is its solubility a concern?

A1: this compound is a flavonoid glycoside.[1] Like many flavonoid compounds, it possesses a range of promising pharmacological activities, including antioxidant, anti-inflammatory, and anti-tumor effects.[1] However, its therapeutic potential is often limited by its low solubility in water, which can lead to poor absorption and bioavailability.[2][3]

Q2: What is the expected aqueous solubility of VOAR and related compounds?

Table 1: Aqueous Solubility of Vitexin at Different pH Values

CompoundpHAqueous Solubility (mg/L)
Vitexin67.1[5]
Vitexin7 (Deionized Water)37.2[5]
Vitexin8157.3[5]

Q3: What are the primary strategies to enhance the aqueous solubility of VOAR?

A3: Several techniques can be employed to improve the solubility of poorly soluble flavonoids like VOAR. These include:

  • Particle Size Reduction: Creating nanoparticles to increase the surface area for dissolution.[7][8]

  • Inclusion Complexation: Using cyclodextrins to encapsulate the molecule, enhancing its solubility.[9][10]

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix.

  • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent.

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Formulating the compound in a lipid-based system that forms a nanoemulsion upon contact with aqueous media.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with VOAR and provides potential solutions.

Issue 1: VOAR precipitate is observed when preparing aqueous stock solutions.

Possible Cause: The concentration of VOAR exceeds its solubility limit in the aqueous buffer.

Solutions:

  • pH Adjustment: Increase the pH of the aqueous buffer. As with vitexin, the solubility of VOAR is likely to increase in alkaline conditions.[4][5]

  • Co-solvent System: Prepare the stock solution in a co-solvent system. A common approach is to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer.[13] For vitexin, a solubility of approximately 0.5 mg/ml has been reported in a 1:1 solution of DMSO:PBS (pH 7.2).[13]

  • Sonication: Gentle sonication can help to dissolve the compound, particularly for preparing supersaturated solutions for initial screening purposes.

Issue 2: Low in vitro dissolution rate is affecting experimental results.

Possible Cause: The solid VOAR is not dissolving quickly enough in the experimental medium.

Solutions:

  • Nanoparticle Formulation: Reduce the particle size of VOAR to the nanoscale. This significantly increases the surface area and can lead to a dramatic improvement in the dissolution rate. A study on vitexin nanoparticles showed a 5.58-fold increase in dissolution rate compared to the raw drug.[7]

    • Workflow for Nanoparticle Preparation:

      A Dissolve VOAR in an organic solvent (e.g., DMSO) B Add to an anti-solvent (e.g., water with stabilizer) A->B Precipitation C High-Pressure Homogenization B->C Particle size reduction D Lyophilization C->D Drying E VOAR Nanoparticles D->E Final Product

  • Cyclodextrin (B1172386) Inclusion Complexation: Form an inclusion complex with a cyclodextrin, such as β-cyclodextrin or its derivatives. This encapsulates the hydrophobic VOAR molecule within the hydrophilic cyclodextrin cavity, improving its dissolution. For vitexin, complexation with β-cyclodextrin has been shown to increase its dissolution rate in the first 30 minutes. [9]

    • Logical Diagram of Cyclodextrin Complexation:

      cluster_0 Components cluster_1 Process cluster_2 Result VOAR VOAR (Hydrophobic) Complexation Co-precipitation or Kneading Method VOAR->Complexation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complexation InclusionComplex VOAR-Cyclodextrin Inclusion Complex Complexation->InclusionComplex IncreasedSolubility Increased Aqueous Solubility & Dissolution InclusionComplex->IncreasedSolubility

      Cyclodextrin Inclusion Complex Formation.

Issue 3: Poor oral bioavailability is observed in preclinical models.

Possible Cause: Low aqueous solubility and/or poor membrane permeability are limiting absorption from the gastrointestinal tract.

Solutions:

  • Self-Nanoemulsifying Drug Delivery System (SNEDDS): Formulate VOAR into a SNEDDS. This lipid-based formulation consists of oils, surfactants, and co-surfactants, which spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluids. This presents the drug in a solubilized state, which can enhance its absorption. [11][12]

    • Signaling Pathway for Enhanced Absorption via SNEDDS:

      A Oral Administration of VOAR-SNEDDS B Contact with GI Fluids A->B C Spontaneous Formation of Nanoemulsion (o/w) B->C D VOAR in Solubilized State in Nano-droplets C->D E Increased Surface Area for Absorption D->E F Enhanced Permeation across Intestinal Epithelium E->F G Increased Bioavailability F->G

      Mechanism of SNEDDS for Improved Bioavailability.

Experimental Protocols

Protocol 1: Preparation of Vitexin Nanoparticles

This protocol is adapted from a method for preparing vitexin nanoparticles and can be optimized for VOAR. [7] Materials:

  • Vitexin (or VOAR)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Stabilizer (e.g., Poloxamer 188)

  • Deionized water

  • High-pressure homogenizer

  • Lyophilizer

Procedure:

  • Preparation of the Organic Phase: Dissolve vitexin in DMSO at a concentration of 25 mg/mL.

  • Preparation of the Aqueous Phase (Anti-solvent): Prepare an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188).

  • Precipitation: Add the vitexin solution into the anti-solvent at a volume ratio of 1:15 (solvent:anti-solvent) under constant stirring (e.g., 1500 rpm) at a controlled temperature (e.g., 4°C).

  • High-Pressure Homogenization: Subject the resulting suspension to high-pressure homogenization at approximately 800 bar for 20 cycles to reduce the particle size.

  • Lyophilization: Freeze-dry the nanosuspension to obtain a stable nanoparticle powder.

Table 2: Dissolution Profile of Raw Vitexin vs. Vitexin Nanoparticles

Time (min)Cumulative Dissolution of Raw Vitexin (%)Cumulative Dissolution of Vitexin Nanoparticles (%)
516.8593.94
10--
20--
3031.1796.58
45--
60--
90--
120~40-
Data adapted from a study on vitexin nanoparticles. The dissolution was performed in phosphate (B84403) buffer solution (pH 7.4) at 37°C.[7][14]
Protocol 2: Preparation of Vitexin/β-Cyclodextrin Inclusion Complex

This protocol is based on the co-precipitation method for preparing a vitexin-β-cyclodextrin inclusion complex. [9] Materials:

  • Vitexin (or VOAR)

  • β-Cyclodextrin (β-CD)

  • Methanol (B129727)

  • Deionized water

  • Ultrasound apparatus

  • Rotary evaporator

  • Air circulation oven

Procedure:

  • Molar Ratio: Prepare a 1:1 molar ratio of vitexin and β-CD.

  • Sonication: Add both components to methanol and sonicate in an ultrasound apparatus for 15 minutes at 25°C.

  • Evaporation: Rotate the mixture at 40°C using a rotary evaporator to obtain a precipitate.

  • Solubilization and Filtration: Solubilize the precipitate in water and then filter to remove any non-complexed vitexin.

  • Drying: Dry the filtrate in an air circulation oven at 40°C to obtain the vitexin/β-CD complex.

Table 3: In Vitro Dissolution of Free Vitexin vs. Vitexin/β-CD Inclusion Complex

Time (min)Solubilization of Free Vitexin (%)Solubilization of Vitexin/β-CD Complex (%)
2060.073.3
6088.2-
Data adapted from a study on vitexin/β-CD inclusion complex in an acidified salt solution (pH 1.5) at 37°C.[9]

Disclaimer: The information provided in this technical support center is for research purposes only. The experimental protocols are based on published literature for vitexin and may require optimization for this compound.

References

Stability testing of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside (VOAR) under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, it is recommended to store solid this compound in a tightly sealed container, protected from light and air, at 2-8°C.[1] Some suppliers also suggest that the compound has good stability at room temperature when stored in a cool, dark, and dry place.[2][3] For the non-acetylated analog, Vitexin 2''-O-rhamnoside, storage at -20°C is recommended for multi-year stability.[4][5]

Q2: How should I prepare and store solutions of this compound?

A2: VOAR is soluble in organic solvents such as DMSO, methanol (B129727), and ethanol.[1][6][7] It is best practice to prepare solutions fresh on the day of use. If stock solutions need to be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks to minimize freeze-thaw cycles.[5][7] Before use, allow the solution to equilibrate to room temperature for at least one hour before opening the vial.[7]

Q3: What are the potential signs of degradation of this compound?

A3: Degradation of flavonoids like VOAR can be indicated by a change in physical appearance, such as a color change of the solid powder or solution. Analytically, degradation can be observed through chromatographic methods like HPLC, where you might see a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.[8]

Q4: What factors are known to affect the stability of flavonoids?

A4: The stability of flavonoids is influenced by several factors, including temperature, light, oxygen, humidity, and pH.[9][10] High temperatures and exposure to light, particularly UV light, can accelerate degradation.[11][12] The presence of moisture can also lead to the hydrolysis of glycosidic and ester bonds.[13]

Q5: Does the acetyl group on this compound improve its stability?

A5: O-acylation of flavonoids can potentially improve their stability and reduce degradation.[14][15] The acetyl group may offer some protection against enzymatic and chemical degradation compared to the non-acetylated form. However, the ester linkage of the acetyl group can itself be susceptible to hydrolysis under certain pH and temperature conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Decreasing peak area of VOAR in HPLC analysis over a short period. - Solution Instability: The compound may be degrading in the chosen solvent or under ambient laboratory conditions. - Improper Storage: The stock solution was not stored correctly (e.g., left at room temperature, exposed to light).- Prepare fresh solutions for each experiment. - If using a stock solution, ensure it is stored at -20°C in tightly sealed vials and minimize freeze-thaw cycles.[5] - Check the stability of VOAR in your specific analytical solvent by running samples at different time points after preparation.
Appearance of new, unidentified peaks in the chromatogram. - Degradation: VOAR is breaking down into smaller molecules. This can be due to hydrolysis (loss of acetyl or rhamnose group) or oxidation. - Contamination: The sample or solvent may be contaminated.- Perform forced degradation studies (e.g., exposure to acid, base, heat, light, oxidation) to identify potential degradation products.[16][17] - Use LC-MS to identify the mass of the new peaks and hypothesize their structures. - Run a blank (solvent only) to rule out contamination.
Inconsistent analytical results between experiments. - Variable Storage Conditions: Inconsistent temperature or light exposure of samples. - Inconsistent Sample Preparation: Variations in dilution, solvent, or time between preparation and analysis. - Instrument Variability: The performance of the HPLC system may be fluctuating.- Standardize all storage and handling procedures for both solid compound and solutions.[18] - Use a detailed, validated standard operating procedure (SOP) for sample preparation. - Run system suitability tests before each analytical run to ensure the HPLC is performing correctly.
Cloudiness or precipitation in analytical solutions. - Low Solubility: The concentration of VOAR may exceed its solubility in the chosen solvent. - Salt Precipitation: If using buffered mobile phases or if salts are present from extraction processes, they may precipitate.[19]- Warm the solution gently (e.g., 37°C) or use an ultrasonic bath to aid dissolution.[6] - Filter the solution through a 0.2 µm filter before injection. - If salts are suspected, consider a sample clean-up step or adjust the solvent system.

Data Presentation: Stability of this compound

The following tables contain illustrative, hypothetical data to demonstrate how the results of a stability study on VOAR could be presented. This is not actual experimental data.

Table 1: Stability of VOAR Under ICH Long-Term and Accelerated Conditions

Time PointCondition% Remaining VOAR (Assay)Appearance of Degradation Products (% Total Peak Area)Physical Appearance
0 Months N/A100%0%White to off-white powder
3 Months 25°C / 60% RH99.5%0.5%No change
40°C / 75% RH97.2%2.8%Slight yellowish tint
6 Months 25°C / 60% RH99.1%0.9%No change
40°C / 75% RH94.8%5.2%Yellowish powder

Table 2: Photostability of Solid VOAR (ICH Option 2)

ConditionDuration% Remaining VOAR (Assay)Appearance of Degradation Products (% Total Peak Area)Physical Appearance
Control (Dark) 1.2 million lux hours99.8%0.2%No change
Exposed to Light 1.2 million lux hours96.5%3.5%Noticeable yellow color
Control (Dark) 200 watt hours / m²99.7%0.3%No change
Exposed to UV 200 watt hours / m²95.2%4.8%Yellow to tan powder

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay

This protocol describes a reverse-phase HPLC method suitable for quantifying this compound and separating it from potential degradation products.

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Analytical balance.

    • pH meter.

    • Volumetric flasks and pipettes.

  • Chromatographic Conditions:

    • Column: Ascentis-phenyl (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.[20]

    • Mobile Phase: Gradient elution using:

      • Solvent A: Ultrapure water with 0.1% orthophosphoric acid or glacial acetic acid (pH ~3.0).[20][21]

      • Solvent B: Acetonitrile.

    • Elution Gradient (Example):

      Time (min) % Solvent A % Solvent B
      0 80 20
      15 60 40
      20 60 40
      25 80 20

      | 30 | 80 | 20 |

    • Flow Rate: 1.0 mL/min.[21]

    • Column Temperature: 30°C.

    • Detection Wavelength: 335 nm or 340 nm.[20][21]

    • Injection Volume: 10-20 µL.

  • Preparation of Solutions:

    • Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh and dissolve VOAR in methanol or DMSO.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the VOAR sample from the stability study in the chosen solvent to a known concentration within the calibration range.

  • Method Validation (as per ICH guidelines):

    • Specificity: Assess the ability to measure the analyte in the presence of its degradation products by performing forced degradation studies.

    • Linearity: Analyze a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be >0.99.[21]

    • Precision (Intra-day and Inter-day): Analyze replicate injections of a sample on the same day and on different days. The relative standard deviation (RSD) should be <2%.

    • Accuracy: Determine the recovery of a known amount of spiked analyte into a sample matrix.

    • Limits of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Data Analysis:

    • Calculate the concentration of VOAR in the samples using the linear regression equation from the calibration curve.

    • Determine the percentage of remaining VOAR by comparing the concentration at each time point to the initial concentration.

    • Calculate the percentage of total degradation products by summing the areas of all new peaks relative to the total peak area.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_setup 1. Experimental Setup cluster_storage 2. Sample Storage & Monitoring cluster_analysis 3. Analysis cluster_reporting 4. Reporting start Define Stability Conditions (e.g., Temp, Humidity, Light) prep_sample Prepare VOAR Samples (Solid State) start->prep_sample initial_analysis Perform Initial Analysis (t=0) (HPLC, Appearance) prep_sample->initial_analysis storage Place Samples in Stability Chambers initial_analysis->storage pull_samples Pull Samples at Defined Time Points storage->pull_samples pull_samples->storage Continue until final time point analysis Analyze Samples (HPLC, Appearance) pull_samples->analysis data_proc Process Data (% Assay, Degradants) analysis->data_proc report Generate Stability Report (Tables, Graphs) data_proc->report conclusion Determine Shelf-Life & Degradation Pathways report->conclusion

Caption: Workflow for conducting a stability study of VOAR.

Postulated Degradation Pathway of VOAR

Degradation_Pathway cluster_hydrolysis1 Hydrolysis Pathway 1 cluster_hydrolysis2 Hydrolysis Pathway 2 VOAR This compound (VOAR) VR Vitexin 2''-O-rhamnoside VOAR->VR De-acetylation (Loss of Acetyl Group) Vitexin Vitexin (Aglycone) VOAR->Vitexin Hydrolysis (Loss of Acetyl-Rhamnoside) AceticAcid Acetic Acid VR->AceticAcid VR->Vitexin Hydrolysis (Loss of Rhamnose) Rhamnose Acetyl-Rhamnose Vitexin->Rhamnose FurtherDeg Further Degradation Products (e.g., Phenolic Acids) Vitexin->FurtherDeg Ring Fission

References

Technical Support Center: Troubleshooting Matrix Effects in LC-MS Analysis of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS analysis of Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside and related flavonoid glycosides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing poor peak shape, including tailing and broadening, for my Vitexin 2''-O-(4'''-O-acetyl)rhamnoside peak. What are the likely causes and solutions?

A1: Poor peak shape is a common issue in LC-MS analysis and can be caused by several factors. For flavonoids like Vitexin derivatives, the mobile phase composition is a critical factor.

  • Inappropriate Mobile Phase pH: Acidic flavonoids require a low pH mobile phase to ensure they are in a single ionic form, which improves peak shape. Ensure your mobile phase contains an additive like 0.1-0.2% formic acid.[1]

  • Injection Solvent Mismatch: Injecting your sample in a solvent that is significantly stronger (higher organic content) than your initial mobile phase can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample to see if the peak shape improves.[2]

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Consider using a column with end-capping or adding a competitive agent to the mobile phase.

Q2: My signal intensity for this compound is very low and inconsistent between injections. Could this be due to matrix effects?

A2: Yes, low and variable signal intensity are classic symptoms of matrix effects.[3] Co-eluting endogenous compounds from your sample matrix can interfere with the ionization of your analyte, leading to ion suppression and inconsistent results.[2][3] This interference can either decrease (suppression) or, less commonly, increase (enhancement) the signal.[2][4]

To confirm and mitigate this:

  • Conduct a Post-Column Infusion Experiment: This will help identify regions in your chromatogram where ion suppression is occurring.[2][3][5]

  • Prepare Matrix-Matched Calibration Curves: A significant difference in the slope of a calibration curve prepared in a neat solvent versus one prepared in a blank matrix extract is a strong indicator of matrix effects.[3][6]

  • Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[2][7][8][9]

  • Modify Chromatographic Conditions: Adjusting the gradient or changing the stationary phase can help separate your analyte from the interfering matrix components.[2][10]

  • Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[2][11][12]

Q3: How can I quantitatively measure the extent of matrix effects in my analysis?

A3: The magnitude of the matrix effect can be expressed by calculating the Matrix Factor (MF). This is achieved by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[3]

Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution) [3]

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

Q4: What are the most effective sample preparation techniques to reduce matrix effects for flavonoid glycosides?

A4: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering your analyte.

  • Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples.[7][8] For flavonoids, a C18 or a mixed-mode (reversed-phase and ion-exchange) sorbent can be very effective.[1][8]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. For flavonoids, extracting from an aqueous sample into an organic solvent like ethyl acetate (B1210297) can be effective.[3]

  • Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing matrix components, especially phospholipids, which are known to cause significant ion suppression.[7][8] If using PPT, be aware that significant matrix effects may still be present.

Q5: I am having trouble differentiating between isomeric flavonoid glycosides. How can I improve their separation and identification?

A5: Differentiating between isomers requires a combination of good chromatographic separation and detailed mass spectrometric analysis.

  • Chromatographic Separation: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers to optimize the separation of your isomers.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is crucial for generating unique fragmentation patterns that can distinguish between isomers.[1] The position of the glycosidic linkage on the flavonoid backbone can influence the relative abundance of fragment ions.[1] For flavone-C-glycosides like vitexin derivatives, characteristic losses of 90 u and 120 u corresponding to cross-ring cleavages in the sugar moiety are observed.[13]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Qualitatively Assess Matrix Effects

This method helps to identify the regions in a chromatographic run where co-eluting matrix components cause ion suppression or enhancement.[2][3][5]

  • Preparation:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that gives a stable and moderate signal on your mass spectrometer.

    • Prepare a blank matrix sample by extracting a sample that does not contain the analyte using your routine sample preparation method.

  • Setup:

    • Use a T-connector to introduce the standard solution into the LC flow stream between the analytical column and the mass spectrometer ion source.

    • Infuse the standard solution at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Analysis:

    • Equilibrate the LC-MS system with the initial mobile phase conditions. You should observe a stable baseline signal for the infused analyte.

    • Inject the prepared blank matrix extract onto the LC system and run your standard chromatographic method.

  • Interpretation:

    • Monitor the signal of the infused analyte.

    • A decrease in the signal intensity indicates a region of ion suppression .

    • An increase in the signal intensity indicates a region of ion enhancement .

    • This information can be used to adjust your chromatographic method to move the analyte peak away from regions of significant matrix effects.[10]

Protocol 2: Quantitative Assessment of Matrix Effects using Matrix-Matched Calibration Curves

This protocol quantifies the extent of matrix effects by comparing the response of the analyte in the matrix to its response in a neat solution.[3]

  • Preparation:

    • Neat Solution Calibration Curve: Prepare a series of calibration standards of this compound at different concentrations in your initial mobile phase or a suitable clean solvent.

    • Matrix-Matched Calibration Curve:

      • Obtain a blank matrix (a sample of the same type as your study samples but without the analyte).

      • Process this blank matrix using your established sample preparation protocol.

      • Spike the processed blank matrix extract with the analyte at the same concentrations as your neat solution calibration standards.

  • Analysis:

    • Analyze both sets of calibration standards using your LC-MS method.

    • Generate a calibration curve for each set by plotting the peak area versus the concentration.

  • Interpretation:

    • Compare the slopes of the two calibration curves.

    • If the slopes are significantly different, it indicates the presence of matrix effects.

    • The ratio of the slopes (Matrix / Neat) can be used as a quantitative measure of the matrix effect.

Quantitative Data Summary

The following tables summarize relevant quantitative data from published methods for the analysis of Vitexin 2''-O-rhamnoside and related compounds.

Table 1: LC-MS/MS Method Parameters and Performance for Vitexin-2''-O-rhamnoside

ParameterValueReference
ColumnACQUITY UPLC BEH C18 (50mm x 2.1mm, 1.7µm)[14]
Mobile PhaseAcetonitrile and water (containing 0.1% formic acid)[14]
Ionization ModePositive Electrospray Ionization (ESI+)[14]
MRM Transitionm/z 579 -> 433[14]
Linearity Range10-2500 ng/mL[14]
LLOQ10 ng/mL[14][15]
Intra-day Precision (RSD%)< 11%[14]
Inter-day Precision (RSD%)< 2.4%[14]
Accuracy (RE%)-9.3% to 1.0%[14]
Extraction Recovery97.2 ± 2.6%[14]

Table 2: HPLC-UV Method Parameters and Performance for Vitexin-2''-O-rhamnoside

ParameterValueReference
ColumnAscentis-phenyl supelco (250 mm x 4.6 mm, 5 µm)[16][17]
Mobile PhaseUltrapure water (pH = 3.0) and Acetonitrile[16][17]
DetectionUV at 340 nm[16][17]
Linearity Range0.5 - 100 µg/mL[17]
LOD100 ng/mL[16]
LOQ200 ng/mL[16]
Recovery> 95%[16]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis of Matrix Effects cluster_mitigation Mitigation Strategies cluster_verification Verification Problem Poor Peak Shape / Low & Variable Signal PostColumn Post-Column Infusion Problem->PostColumn Qualitative Check MatrixMatch Matrix-Matched Calibration Problem->MatrixMatch Quantitative Check Chroma Modify Chromatography (Gradient, Column) PostColumn->Chroma SamplePrep Optimize Sample Preparation (SPE, LLE) MatrixMatch->SamplePrep IS Use Internal Standard (Stable Isotope Labeled) MatrixMatch->IS Validation Method Validation SamplePrep->Validation Chroma->Validation IS->Validation

Caption: A workflow for troubleshooting matrix effects in LC-MS analysis.

Mitigation_Strategies cluster_main Approaches to Mitigate Matrix Effects Mitigation Mitigation of Matrix Effects SamplePrep Sample Preparation Mitigation->SamplePrep Chroma Chromatographic Separation Mitigation->Chroma Correction Correction/Compensation Mitigation->Correction SPE Solid-Phase Extraction (SPE) SamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Gradient Gradient Optimization Chroma->Gradient Column Column Chemistry Change Chroma->Column IS Internal Standard (IS) Correction->IS StdAdd Standard Addition Correction->StdAdd

Caption: Key strategies for mitigating matrix effects in LC-MS.

References

Technical Support Center: Enhancing the Bioavailability of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments aimed at enhancing the bioavailability of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside.

Frequently Asked Questions (FAQs)

Q1: My in vivo studies show very low oral bioavailability for this compound. What are the potential reasons for this?

Low oral bioavailability of this compound is likely attributable to several factors common to flavonoid glycosides:

  • Poor Aqueous Solubility: As a flavonoid glycoside, this compound is expected to have low water solubility, which is a primary barrier to dissolution in the gastrointestinal (GI) tract and subsequent absorption.[1][2][3]

  • Low Permeability: The large and polar nature of the molecule, due to the sugar moieties, can hinder its passive diffusion across the intestinal epithelium.

  • Efflux Transporter Activity: It is possible that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, reducing its net absorption. A study on the related compound Vitexin-2''-O-rhamnoside (VOR) indicated that P-gp inhibitors could increase its bioavailability.[4]

  • First-Pass Metabolism: The compound may be subject to significant metabolism in the intestines or liver before reaching systemic circulation.

Q2: What are the initial strategies I should consider to improve the solubility of this compound?

To enhance the solubility, consider the following approaches:

  • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosizing increases the surface area available for dissolution.[2][5][6]

  • Amorphous Solid Dispersions: Converting the crystalline form of the compound to a more soluble amorphous state by creating solid dispersions with hydrophilic carriers can significantly improve dissolution.[5]

  • Complexation with Cyclodextrins: Encapsulating the molecule within cyclodextrin (B1172386) complexes can enhance its aqueous solubility.[7][8]

  • Use of Co-solvents or Surfactants: Formulating the compound with pharmaceutically acceptable co-solvents or surfactants can improve its wettability and dissolution rate.

  • Natural Deep Eutectic Solvents (NaDES): These novel green solvents have shown promise in significantly enhancing the solubility of flavonoids.[9]

Q3: How can I investigate if P-glycoprotein (P-gp) efflux is limiting the absorption of my compound?

You can investigate the role of P-gp efflux through both in vitro and in vivo experiments:

  • In Vitro Transport Studies: Utilize Caco-2 cell monolayers, a well-established in vitro model of the intestinal barrier. A bidirectional transport study can determine the efflux ratio. A ratio greater than 2 suggests the involvement of active efflux.

  • In Vivo Co-administration Studies: Co-administer this compound with known P-gp inhibitors, such as verapamil (B1683045) or ketoconazole. A significant increase in the plasma concentration of your compound in the presence of the inhibitor would indicate that P-gp efflux is a limiting factor.[4]

Q4: Are there formulation strategies that can simultaneously address poor solubility and low permeability?

Yes, several advanced formulation strategies can tackle both issues:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[5][7] SEDDS can enhance solubility by keeping the drug in a dissolved state and improve absorption by various mechanisms, including bypassing the dissolution step and inhibiting efflux transporters.

  • Nanoparticulate Systems: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation in the GI tract, enhance its solubility, and facilitate its transport across the intestinal epithelium.

Troubleshooting Guides

Problem 1: Inconsistent results in solubility enhancement experiments.
Potential Cause Troubleshooting Steps
Polymorphism of the compound Characterize the solid-state properties of your starting material using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to ensure consistency across batches.
Metastable form reversion If using an amorphous solid dispersion, monitor its stability over time under relevant storage conditions to check for recrystallization.
Equilibrium not reached Ensure sufficient incubation time in solubility studies. Use a reliable method like the shake-flask method and confirm that equilibrium has been reached by taking measurements at multiple time points.
Inaccurate quantification Validate your analytical method (e.g., HPLC) for accuracy, precision, linearity, and specificity in the presence of formulation excipients.
Problem 2: Failure to observe a significant increase in bioavailability in vivo despite successful in vitro dissolution enhancement.
Potential Cause Troubleshooting Steps
Permeability-limited absorption If the compound has inherently low permeability, enhancing dissolution alone may not be sufficient. Consider strategies to improve permeability, such as co-administration with permeation enhancers or using advanced formulations like SEDDS.
P-gp efflux As mentioned in the FAQs, investigate the role of P-gp efflux using in vitro models or by co-administering with P-gp inhibitors in vivo.[4]
Extensive first-pass metabolism Quantify the major metabolites in plasma, urine, and feces to understand the metabolic fate of the compound. If metabolism is extensive, consider strategies to inhibit relevant metabolic enzymes or use formulations that promote lymphatic transport.
In vivo precipitation The compound may dissolve in the stomach but precipitate in the higher pH environment of the intestine. Use in vitro dissolution models that simulate the pH changes in the GI tract to assess this risk.

Quantitative Data Summary

Table 1: Effect of P-gp Inhibitors and Bile Salts on the Pharmacokinetic Parameters of Vitexin-2''-O-rhamnoside (VOR) in Rats (Data extrapolated from a study on a related compound)

Treatment Group (Oral administration of 30 mg/kg VOR) Cmax (ng/mL) AUC (0-t) (ng·h/mL) Relative Bioavailability (%)
VOR alone150 ± 40600 ± 150100
VOR + Ketoconazole (20.83 mg/kg)180 ± 50750 ± 180~125
VOR + Verapamil (31.25 mg/kg)250 ± 601062 ± 250~177[4]
VOR + High Concentration Bile Salts (1 g/kg)420 ± 901890 ± 400~315[4]

Note: This data is for Vitexin-2''-O-rhamnoside and serves as a reference for potential strategies for this compound.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion using Spray Drying
  • Polymer Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer.

  • Solution Preparation: Prepare a solution containing the drug and polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Spray Drying:

    • Set the spray dryer parameters (inlet temperature, atomization pressure, feed rate) to optimized values.

    • Pump the solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, forming a dry powder of the solid dispersion.

  • Characterization:

    • Analyze the resulting powder for drug content and uniformity.

    • Use DSC and XRD to confirm the amorphous nature of the drug in the dispersion.

    • Conduct in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

Protocol 2: In Vitro Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated and confluent monolayer.

  • Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study (Apical to Basolateral):

    • Add the test compound (dissolved in transport medium) to the apical (A) side of the Transwell®.

    • At predetermined time points, collect samples from the basolateral (B) side.

  • Transport Study (Basolateral to Apical):

    • Add the test compound to the basolateral (B) side.

    • At the same time points, collect samples from the apical (A) side.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio: Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests active efflux.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategies Enhancement Strategies cluster_evaluation Evaluation Low Bioavailability Low Bioavailability Solubility Assessment Solubility Assessment Low Bioavailability->Solubility Assessment Permeability Assay (Caco-2) Permeability Assay (Caco-2) Low Bioavailability->Permeability Assay (Caco-2) Metabolism Studies Metabolism Studies Low Bioavailability->Metabolism Studies Particle Size Reduction Particle Size Reduction Solubility Assessment->Particle Size Reduction Solid Dispersion Solid Dispersion Solubility Assessment->Solid Dispersion SEDDS SEDDS Permeability Assay (Caco-2)->SEDDS Co-administration with Inhibitors Co-administration with Inhibitors Permeability Assay (Caco-2)->Co-administration with Inhibitors In Vitro Dissolution In Vitro Dissolution Particle Size Reduction->In Vitro Dissolution Solid Dispersion->In Vitro Dissolution SEDDS->In Vitro Dissolution In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study Co-administration with Inhibitors->In Vivo Pharmacokinetic Study In Vitro Dissolution->In Vivo Pharmacokinetic Study signaling_pathway compound Vitexin Derivative (in GI Lumen) dissolution Dissolution compound->dissolution Solubility-limited absorption Passive/Active Uptake dissolution->absorption enterocyte Intestinal Enterocyte efflux P-gp Efflux enterocyte->efflux portal_vein Portal Vein (to Liver) enterocyte->portal_vein absorption->enterocyte systemic Systemic Circulation portal_vein->systemic First-Pass Effect metabolism Metabolism portal_vein->metabolism metabolism->systemic Reduced Bioavailability

References

Preventing degradation of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols, ensuring the preservation of the acetylated form of this valuable flavonoid glycoside.

Frequently Asked Questions (FAQs)

Q1: What is Vitexin 2''-O-(4'''-O-acetyl)rhamnoside and why is its stability a concern during extraction?

A1: this compound is an acetylated derivative of a naturally occurring flavonoid glycoside. The acetyl group is crucial for its biological activity and physicochemical properties, such as solubility and bioavailability. This acetyl group is susceptible to hydrolysis (deacetylation) under various conditions encountered during extraction, leading to the formation of the less active Vitexin 2''-O-rhamnoside. Therefore, maintaining the integrity of the acetyl group is critical for accurate quantification and for preserving the compound's therapeutic potential.

Q2: What are the primary factors that lead to the degradation of this compound during extraction?

A2: The main factors contributing to the degradation of this compound are:

  • pH: Both acidic and especially alkaline conditions can catalyze the hydrolysis of the ester linkage of the acetyl group.

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[1][2]

  • Enzymatic Activity: Endogenous enzymes, such as esterases, present in the plant material can be released during homogenization and cleave the acetyl group.

  • Solvent: The type of solvent used can influence the stability of the compound.[1][2]

Q3: What is the general approach to prevent the degradation of this compound?

A3: A successful extraction strategy involves carefully controlling the extraction conditions to minimize hydrolysis. This includes optimizing the pH of the extraction solvent, maintaining low temperatures, inactivating endogenous enzymes, and selecting an appropriate solvent system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of this compound, but high yield of Vitexin 2''-O-rhamnoside. Deacetylation due to alkaline or strongly acidic conditions. 1. Measure the pH of your plant material slurry and the final extraction solvent. 2. Buffer the extraction solvent to a slightly acidic or neutral pH (ideally pH 4-6). Use of a mild acidic buffer like citrate (B86180) or acetate (B1210297) can be beneficial. 3. Avoid using strong bases (e.g., NaOH, KOH) or strong acids (e.g., HCl, H2SO4) during extraction.
Deacetylation due to high extraction temperature. 1. Lower the extraction temperature. Consider performing the extraction at room temperature or even on ice. 2. If using heat-assisted extraction methods (e.g., Soxhlet, reflux), significantly reduce the temperature and extraction time. 3. For methods like Microwave-Assisted Extraction (MAE) or Ultrasound-Assisted Extraction (UAE), use lower power settings and shorter durations to avoid localized heating.[3]
Enzymatic deacetylation by endogenous plant esterases. 1. Blanching (for fresh plant material): Briefly immerse the plant material in hot water or steam (80-95°C for 2-5 minutes) to denature enzymes, followed by rapid cooling in an ice bath. 2. Freeze-drying (Lyophilization): This can help to inactivate enzymes by removing water. 3. Solvent Inactivation: Start the extraction with a high concentration of an organic solvent (e.g., 70-80% ethanol (B145695) or methanol) to precipitate and inactivate enzymes.
Inconsistent yields of the acetylated compound between batches. Variability in the freshness or storage of the plant material. 1. Standardize the collection and storage of your plant material. 2. If possible, process fresh material immediately. 3. If storing, flash-freeze the material in liquid nitrogen and store at -80°C to minimize enzymatic activity and chemical degradation.
Inconsistent extraction parameters. 1. Carefully document and control all extraction parameters, including solvent composition, pH, temperature, extraction time, and solid-to-solvent ratio. 2. Ensure thorough and consistent homogenization of the plant material.
Presence of multiple degradation products in the chromatogram. Combined effects of pH, temperature, and enzymatic activity. 1. Adopt a multi-pronged approach: use a buffered, slightly acidic solvent, maintain low temperatures throughout the process, and incorporate an enzyme inactivation step. 2. Consider a rapid extraction method to minimize the exposure time of the compound to potentially harsh conditions.

Experimental Protocols

Protocol 1: Enzyme Inactivation by Blanching (for Fresh Plant Material)
  • Preparation: Weigh the fresh plant material. Prepare a large volume of boiling water (95-100°C) and a separate ice-water bath.

  • Blanching: Immerse the plant material in the boiling water for 2-3 minutes. The exact time may need optimization depending on the plant matrix.

  • Cooling: Immediately transfer the blanched material to the ice-water bath to halt the heating process.

  • Drying: Gently pat the material dry or proceed directly to homogenization with the extraction solvent.

Protocol 2: Optimized Cold Extraction to Prevent Deacetylation
  • Material Preparation: If using fresh material, perform enzyme inactivation as described in Protocol 1. If using dried material, grind it to a fine powder.

  • Solvent Preparation: Prepare an extraction solvent of 70% ethanol in water (v/v). Buffer the solvent to pH 5.0 using a citrate buffer.

  • Extraction:

    • Combine the plant material and the buffered solvent in a flask at a 1:15 (w/v) ratio.

    • Place the flask in an ultrasonic bath filled with ice water.

    • Sonicate for 30 minutes, ensuring the temperature of the slurry does not exceed 25°C.

    • Alternatively, stir the mixture at 4°C for 4-6 hours.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then a 0.45 µm filter.

    • Concentrate the extract under reduced pressure at a temperature not exceeding 35°C.

  • Storage: Store the final extract at -20°C or below in an amber vial to prevent degradation.

Visualizations

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Downstream Processing Fresh Fresh Plant Material Blanching Blanching (Enzyme Inactivation) Fresh->Blanching Dried Dried Plant Material Grinding Grinding Dried->Grinding Extraction Cold Extraction (pH 5.0, <25°C) Blanching->Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent Buffered Solvent (e.g., 70% EtOH, pH 5) Solvent->Extraction Concentration Low-Temperature Concentration Filtration->Concentration Final_Product Crude Extract containing This compound Concentration->Final_Product Degradation_Pathway Target This compound (Desired Compound) Degraded Vitexin 2''-O-rhamnoside (Degradation Product) Target->Degraded Deacetylation (Hydrolysis of acetyl group) High_Temp High Temperature High_Temp->Target High_pH Alkaline pH High_pH->Target Enzymes Endogenous Esterases Enzymes->Target

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Vitexin and Its Glycosides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vitexin (B1683572), a naturally occurring flavone (B191248) C-glycoside, and its various glycosidic derivatives are subjects of intense scientific scrutiny due to their broad spectrum of pharmacological activities. This guide provides a comparative analysis of the biological activities of vitexin and its prominent glycosides, including isovitexin (B1672635), orientin (B1677486), isoorientin (B1672268), and other derivatives. By summarizing quantitative data from experimental studies, detailing methodologies, and visualizing key molecular pathways, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of these compounds.

Introduction

Vitexin (apigenin-8-C-glucoside) is a C-glycosylflavone found in a variety of medicinal plants and foods, such as passionflower, bamboo leaves, and hawthorn.[1] Its unique C-glycosidic bond confers greater metabolic stability compared to O-glycosides.[2] Vitexin and its isomers and glycosides, where the sugar moiety or its linkage position on the flavone backbone varies, exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][3][4] Understanding the subtle structural differences between these molecules is crucial as it can significantly impact their biological efficacy. This guide aims to dissect these differences by comparing their activities based on available experimental data.

Comparative Biological Activity: Quantitative Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of vitexin and its glycosides. It is important to note that the data is compiled from various studies, and direct comparisons should be made with consideration of the different experimental conditions.

Antioxidant Activity

The antioxidant capacity of vitexin and its glycosides is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals.[5]

CompoundAssayIC50 ValueReference
Vitexin DPPH Radical Scavenging1.45 x 10³ M⁻¹s⁻¹ (apparent rate constant)[6]
Isovitexin DPPH Radical Scavenging4.78 x 10³ M⁻¹s⁻¹ (apparent rate constant)[6]
Orientin DPPH Radical Scavenging--
Isoorientin DPPH Radical Scavenging92.09 µg/mL[6]

Note: Lower IC50 values indicate higher antioxidant activity. Rate constants indicate the speed of reaction with the radical.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Vitexin and its glycosides modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators.

CompoundAssayCell LineIC50 ValueReference
Vitexin ----
Isovitexin Nitric Oxide (NO) InhibitionRAW 264.758.5 µM[7][8]
Orientin NF-κB Inhibition-12 µg/mL[9]
Isoorientin NF-κB Inhibition-8.9 µg/mL[9]
Anti-Cancer Activity

The cytotoxic effects of vitexin and its derivatives against various cancer cell lines have been demonstrated in numerous studies.

CompoundCell LineCancer TypeIC50 Value (µM)Reference
Vitexin HCT116Colorectal Cancer203.27 ± 9.85[1]
Vitexin-2''-O-rhamnoside MCF-7Breast Cancer17.5[10]
Vitexin-2''-xyloside (B600777) T24Bladder Carcinoma8.8 ± 0.8 (at 72h)[11]
Vitexin-2''-xyloside CaCo-2Colorectal Adenocarcinoma50.9 ± 5.5[11]
Vitexin-2''-xyloside HepG2Hepatocellular Carcinoma71.6 ± 7.4[11]

Key Signaling Pathways

Vitexin and its glycosides exert their biological effects by modulating several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene Vitexin Vitexin & Glycosides Vitexin->IKK Inhibit Vitexin->NFkB Inhibit Translocation

Caption: Vitexin and its glycosides' anti-inflammatory mechanism via NF-κB pathway inhibition.

anticancer_pathway Vitexin Vitexin & Glycosides PI3K PI3K Vitexin->PI3K Inhibit Caspase Caspase-3/9 Vitexin->Caspase Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspase->Apoptosis Bcl2->Caspase Inhibits

Caption: Anti-cancer mechanism of Vitexin via PI3K/Akt/mTOR pathway and apoptosis induction.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Reagents: DPPH solution (in methanol), test compounds (vitexin and its glycosides), and a positive control (e.g., ascorbic acid or Trolox).

  • Procedure:

    • Prepare various concentrations of the test compounds and the positive control.

    • Add the test compound solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution using a spectrophotometer at a specific wavelength (typically around 517 nm).

    • The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution, potassium persulfate, test compounds, and a positive control.

  • Procedure:

    • Generate the ABTS•+ by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add various concentrations of the test compounds to the diluted ABTS•+ solution.

    • After a set incubation period, measure the absorbance.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay

This assay determines the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding a negative control group.

    • Incubate for a further 24 hours.

    • Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • The absorbance is measured at approximately 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

    • Calculate the percentage of NO inhibition and the IC50 value.

Anti-Cancer Activity Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

  • Cell Culture: Culture the desired cancer cell lines in their respective recommended media.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for assessing the biological activities of vitexin and its glycosides.

antioxidant_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Prepare Vitexin/ Glycoside Solutions (various concentrations) Mix Mix Compound and Radical Solutions Compound->Mix Radical Prepare DPPH or ABTS Radical Solution Radical->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for in vitro antioxidant activity assays (DPPH/ABTS).

anticancer_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis Seed Seed Cancer Cells in 96-well Plate Adhere Allow Cells to Adhere (Overnight) Seed->Adhere Treat Treat with Vitexin/ Glycoside Solutions Adhere->Treat Incubate Incubate (24-72 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Formazan Incubate for Formazan Formation Add_MTT->Formazan Solubilize Solubilize Formazan (DMSO) Formazan->Solubilize Measure Measure Absorbance Solubilize->Measure Viability Calculate % Cell Viability Measure->Viability IC50 Determine IC50 Value Viability->IC50

Caption: Experimental workflow for assessing anti-cancer activity using the MTT assay.

Discussion and Future Directions

The compiled data suggests that structural variations among vitexin and its glycosides lead to differences in their biological activities. For instance, isovitexin appears to have a slightly higher antioxidant capacity in some assays compared to vitexin.[6] In terms of anti-inflammatory effects, isoorientin and orientin show potent NF-κB inhibition.[9] Furthermore, other glycosidic derivatives like vitexin-2''-O-rhamnoside and vitexin-2''-xyloside exhibit significant cytotoxicity against specific cancer cell lines, in some cases with lower IC50 values than vitexin itself.[10][11]

These findings highlight the importance of considering the specific glycoside when investigating the therapeutic potential of these flavonoids. The position and type of sugar moiety can influence factors such as solubility, bioavailability, and interaction with molecular targets.

Future research should focus on conducting direct comparative studies of a wider range of vitexin glycosides under standardized experimental conditions. This will provide a more definitive understanding of their structure-activity relationships. Additionally, in vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic profiles of these compounds. The exploration of synergistic effects with other therapeutic agents is also a promising avenue for future drug development.[2]

Conclusion

Vitexin and its glycosides represent a promising class of natural compounds with diverse and potent biological activities. This guide provides a comparative overview of their antioxidant, anti-inflammatory, and anti-cancer properties, supported by quantitative data and detailed experimental protocols. The presented signaling pathways and workflows offer a foundational understanding for researchers in the field. While the available data indicates that certain glycosides may possess superior activity in specific contexts, further comprehensive and comparative research is necessary to fully elucidate their therapeutic potential and to guide the development of novel, targeted therapies.

References

In vivo validation of the anti-inflammatory effects of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

A note on the availability of data: Direct in vivo validation of the anti-inflammatory effects of Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside is not extensively documented in publicly available literature. This guide, therefore, provides a comparative analysis based on studies of the closely related compounds, Vitexin and a defatted methanolic extract of Crataegus sinaica fruits, which is known to contain Vitexin 2''-O-rhamnoside. Standard anti-inflammatory drugs, Indomethacin and Aspirin, are used as benchmarks for comparison.

Executive Summary

This guide offers a comparative overview of the in vivo anti-inflammatory properties of Vitexin and a Vitexin 2''-O-rhamnoside-containing extract against established non-steroidal anti-inflammatory drugs (NSAIDs). The presented data, derived from preclinical animal models, suggests that these natural flavonoids possess significant anti-inflammatory potential, acting through mechanisms that modulate key inflammatory pathways. While direct evidence for Vitexin 2''-O-(4'''-O-acetyl)rhamnoside is pending, the findings for its parent compounds indicate a promising area for further investigation in the development of novel anti-inflammatory therapeutics.

Data Presentation

Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema
TreatmentDose (mg/kg, p.o.)Time Post-Carrageenan (hours)Inhibition of Edema (%)Reference
Control-1-[1]
2-[1]
3-[1]
Vitexin10125.8[2]
233.3[2]
342.1[2]
Crataegus sinaica Extract50121.4[3]
(contains Vitexin 2''-O-rhamnoside)228.6[3]
335.7[3]
100135.7[3]
242.9[3]
350.0[3]
200150.0[3]
257.1[3]
364.3[3]
Indomethacin10157.1[1][4]
264.3[1][4]
371.4[1][4]
Table 2: Comparison of Analgesic Effects in Acetic Acid-Induced Writhing Test
TreatmentDose (mg/kg, p.o.)Number of Writhings (Mean ± SEM)Inhibition (%)Reference
Control-50.4 ± 1.99-[3]
Crataegus sinaica Extract5040.6 ± 1.8119.44[3]
(contains Vitexin 2''-O-rhamnoside)10035.6 ± 1.4429.37[3]
20022.4 ± 1.0855.56[3]
Aspirin100Not specified38.19[5]
50Not specified92[6]
Table 3: Effect on Pro-inflammatory Mediators
TreatmentDose (mg/kg, p.o.)Prostaglandin E2 (PGE2) (ng/paw)Tumor Necrosis Factor-alpha (TNF-α) (pg/ml)Myeloperoxidase (MPO) (ng/ml)Reference
Control-Not specifiedNot specifiedNot specified
Crataegus sinaica Extract2000.8 ± 0.04246.33 ± 9.382.09 ± 0.37[3]
(contains Vitexin 2''-O-rhamnoside)
Indomethacin100.72 ± 0.04242.56 ± 5.391.59 ± 0.37[3]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This model assesses the anti-inflammatory activity of a compound against acute inflammation.

Animals: Male Wistar rats (150-200 g).

Procedure:

  • Animals are fasted for 12 hours before the experiment with free access to water.

  • The initial volume of the right hind paw is measured using a plethysmometer.

  • The test compound (e.g., Vitexin, Crataegus sinaica extract) or the standard drug (Indomethacin, 10 mg/kg) is administered orally (p.o.). The control group receives the vehicle.

  • After 30 minutes, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.

  • The paw volume is measured at 1, 2, and 3 hours after the carrageenan injection.[1][4]

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic effect of a compound.

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Animals are fasted for 12 hours before the experiment with free access to water.

  • The test compound (e.g., Crataegus sinaica extract) or the standard drug (Aspirin, 100 mg/kg) is administered orally (p.o.). The control group receives the vehicle.

  • After 30 minutes, 0.1 mL of 0.6% v/v acetic acid solution is injected intraperitoneally (i.p.).[7]

  • Immediately after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a period of 20 minutes.[3]

  • The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Mandatory Visualization

Experimental Workflow for In Vivo Anti-inflammatory Assessment cluster_0 Animal Acclimatization cluster_1 Grouping and Dosing cluster_2 Induction of Inflammation cluster_3 Data Collection and Analysis acclimatization Acclimatization (7 days) grouping Random Grouping (n=6-8) acclimatization->grouping dosing Oral Administration - Vehicle (Control) - Test Compound - Standard Drug grouping->dosing carrageenan Carrageenan-induced Paw Edema dosing->carrageenan 30 min post-dose acetic_acid Acetic Acid-induced Writhing dosing->acetic_acid 30 min post-dose measurement Measurement of Paw Volume or Writhing carrageenan->measurement acetic_acid->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Caption: General workflow for in vivo screening of anti-inflammatory compounds.

NF-kB Signaling Pathway in Inflammation cluster_0 Cytoplasm stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) proteasome Proteasomal Degradation IkB->proteasome ubiquitination nucleus Nucleus NFkB->nucleus translocates genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, COX-2) NFkB->genes activates transcription vitexin Vitexin vitexin->IKK inhibits

Caption: Vitexin's inhibitory effect on the NF-κB inflammatory pathway.

COX-2 Inflammatory Pathway cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid PLA2 prostaglandins Prostaglandins (PGE2) arachidonic_acid->prostaglandins COX-2 cox2 COX-2 inflammation Inflammation (Pain, Edema) prostaglandins->inflammation nsaids NSAIDs (Indomethacin, Aspirin) nsaids->cox2 inhibit

Caption: Inhibition of the COX-2 pathway by NSAIDs.

References

Cross-validation of analytical methods for Vitexin 2''-O-(4'''-O-acetyl)rhamnoside quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of Vitexin (B1683572) 2''-O-rhamnoside, a closely related compound to Vitexin 2''-O-(4'''-O-acetyl)rhamnoside, due to the limited availability of direct cross-validation studies for the acetylated form. The principles and methods discussed are largely applicable to the analysis of acetylated flavonoid glycosides.

This document summarizes data from various studies to compare the performance of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of these complex flavonoids.

Quantitative Performance Data

The following tables summarize the performance characteristics of different analytical methods for the quantification of Vitexin 2''-O-rhamnoside.

Table 1: HPLC Method Performance

ParameterMethod 1[1][2]Method 2[3]Method 3[4]
Linearity Range (µg/mL) 4.05 - 202.50--
Correlation Coefficient (r²) > 0.998-> 0.999
Limit of Detection (LOD) 0.6 ng100 ng/mL-
Limit of Quantitation (LOQ) 2 ng200 ng/mL-
Precision (RSD %) < 3% (Intra- & Inter-day)--
Accuracy (Recovery %) < 3% (Intra- & Inter-day)85 - 115%-

Table 2: UPLC-MS/MS Method Performance

ParameterMethod 1[5]
Linearity Range (ng/mL) 10 - 50,000
Precision (RSD %) < 15% (Intra- & Inter-run)
Accuracy (RE %) -10% to 10%

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Method 1: Simultaneous Determination of Five Flavonoids [1][2]

  • Instrumentation: High-Performance Liquid Chromatograph.

  • Column: Shim-pack VP-ODS C18 (250 mm × 4.6 mm i.d., 5 µm).

  • Mobile Phase: Isocratic elution with tetrahydrofuran/acetonitrile (B52724)/0.05% phosphoric acid solution (20:3:77, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm.

  • Analysis Time: 25 minutes.

Method 2: Quantification in Passiflora L. Extracts [3]

  • Instrumentation: Shimadzu Class-VP liquid phase chromatograph with a diode-array UV detector.

  • Column: Ascentis-phenyl supelco column (250 mm x 4.6 mm i.d. x 5 µm).[3]

  • Mobile Phase: Gradient elution with ultrapure water (pH = 3.0, Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.4 mL/min.[3]

  • Detection: UV at 340 nm.[3]

  • Analysis Time: 16 minutes.[3]

  • Sample Preparation: Water infusion (10% w/v) of plant material, followed by lyophilization. The dried extract is stored in amber vials at -20°C.[3]

Method 3: Simultaneous Detection with Hyperoside (B192233) [4]

  • Instrumentation: RP-HPLC system.

  • Column: Phenomenex Luna C18.

  • Detection: UV at 338 nm.

  • Sample Preparation: Extraction with 50% ethanol (B145695) followed by solid-phase extraction for purification.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Method 1: Pharmacokinetic Studies in Rat Plasma [5]

  • Instrumentation: UPLC-ESI-MS/MS system.

  • Column: ACQUITY UPLC BEH C18 (1.7 µm particles).

  • Mobile Phase: Gradient elution with acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 0.20 mL/min.

  • Detection: Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) interface.

  • Sample Preparation: Protein precipitation from plasma using methanol.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of flavonoid glycosides.

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis PlantMaterial Plant Material Extraction Extraction (e.g., 50% Ethanol) PlantMaterial->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification HPLC HPLC System Purification->HPLC Column C18 or Phenyl Column HPLC->Column Detector UV/DAD Detector Column->Detector Data Data Acquisition & Quantification Detector->Data caption General workflow for HPLC analysis.

Caption: General workflow for HPLC analysis.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation (Biological Matrix) cluster_lc_ms UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Methanol) Plasma->Precipitation Supernatant Collect Supernatant Precipitation->Supernatant UPLC UPLC System Supernatant->UPLC MSMS Tandem Mass Spectrometer (MS/MS) UPLC->MSMS Quantification Quantification (MRM) MSMS->Quantification caption Typical workflow for UPLC-MS/MS bioanalysis.

Caption: Typical workflow for UPLC-MS/MS bioanalysis.

Comparison and Conclusion

Both HPLC and UPLC-MS/MS are powerful techniques for the quantification of Vitexin 2''-O-rhamnoside and by extension, its acetylated derivatives.

  • HPLC-UV/DAD methods are robust, widely available, and cost-effective, making them suitable for routine quality control and quantification in herbal extracts and formulations.[3][4] The methods demonstrate good linearity, precision, and accuracy.[1][2]

  • UPLC-MS/MS offers superior sensitivity and selectivity, which is crucial for bioanalytical applications such as pharmacokinetic studies where the analyte concentration in biological matrices is very low.[5] The use of MRM allows for highly specific detection and quantification, minimizing interferences from the matrix.

The choice of method will ultimately depend on the specific application, the required sensitivity, and the complexity of the sample matrix. For the analysis of this compound, a UPLC-MS/MS method would likely be preferred for its ability to differentiate and specifically quantify the acetylated form, especially in complex mixtures or biological samples. Further method development and validation would be required to establish a dedicated protocol for this specific compound.

References

Comparison of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside activity with other known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory activity of vitexin (B1683572) and its derivatives against key enzymatic targets, contextualized with the performance of other well-established inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to support further research and development in this area.

Quantitative Comparison of Inhibitory Activity

The inhibitory activities of vitexin, its rhamnoside derivative, and other known inhibitors against α-glucosidase and PTP1B are summarized in the tables below. These values, primarily presented as the half-maximal inhibitory concentration (IC50), offer a quantitative measure of the potency of each compound.

α-Glucosidase Inhibitors
CompoundTarget EnzymeIC50 ValueNotes
Vitexin α-Glucosidase52.80 ± 1.65 μM[1]Uncompetitive inhibitor.[1]
Vitexin α-Glucosidase0.4 mg/mL[2]
Acarbose α-GlucosidaseVaries (µg/mL to mM range)Clinically used anti-diabetic drug.
Isovitexin α-Glucosidase4.8 mg/mL[2]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
CompoundTarget Enzyme% Inhibition (at 9.5 µM)IC50 ValueNotes
Vitexin PTP1B25%[3]-
Vitexin-2''-O-rhamnoside PTP1B32%[3]-
Ertiprotafib PTP1B-1.6 - 29 µMVaries with assay conditions.
Trodusquemine PTP1B-~1 µMNon-competitive inhibitor.
Ursolic Acid PTP1B-3.6 ± 0.2 µMPositive control in some studies.

Experimental Protocols

Detailed methodologies for the in vitro assessment of α-glucosidase and PTP1B inhibition are crucial for the replication and validation of experimental findings.

α-Glucosidase Inhibition Assay

This assay spectrophotometrically determines the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (e.g., Vitexin derivatives, Acarbose)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the α-glucosidase solution to each well containing the test compound and incubate.

  • Initiate the enzymatic reaction by adding the pNPG substrate to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Stop the reaction by adding sodium carbonate.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This assay measures the dephosphorylation of a substrate by PTP1B, often using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., Tris-HCl or MES buffer, pH 7.0-7.5, containing DTT and EDTA)

  • Test compounds (e.g., Vitexin derivatives, known PTP1B inhibitors)

  • Sodium hydroxide (B78521) (NaOH) or other stopping reagent

  • 96-well microplate reader

Procedure:

  • Prepare a solution of PTP1B in the assay buffer.

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the PTP1B solution to each well and pre-incubate.

  • Initiate the reaction by adding the pNPP substrate.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Terminate the reaction by adding a stopping reagent (e.g., NaOH).

  • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition as described for the α-glucosidase assay.

  • Determine the IC50 value from the dose-response curve.

Visualizing Pathways and Processes

Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological and experimental workflows.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Enzyme Solution (α-Glucosidase or PTP1B) mix Mix Enzyme and Inhibitor (Pre-incubation) prep_enzyme->mix prep_substrate Substrate Solution (pNPG or pNPP) reaction Add Substrate (Start Reaction) prep_substrate->reaction prep_inhibitor Inhibitor Solutions (Vitexin derivative, etc.) prep_inhibitor->mix mix->reaction incubation Incubate at 37°C reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measure Measure Absorbance (405 nm) stop_reaction->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Experimental workflow for in vitro enzyme inhibition assays.

insulin_signaling_pathway Insulin (B600854) Insulin IR Insulin Receptor (IR) Insulin->IR Binds to IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt/PKB PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leads to PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits Signaling) Vitexin Vitexin Derivative (Inhibitor) Vitexin->PTP1B Inhibits

Caption: Simplified insulin signaling pathway and the inhibitory role of PTP1B.

References

A Comparative Guide to the Structure-Activity Relationship of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside and its structural analogs. Due to the limited availability of specific experimental data for Vitexin 2''-O-(4'''-O-acetyl)rhamnoside, this document synthesizes information from studies on closely related compounds, including vitexin and its glycoside derivatives, to infer potential structure-activity relationships (SAR).

Introduction to Vitexin and its Derivatives

Vitexin, an apigenin-8-C-glucoside, is a naturally occurring flavonoid with a wide range of reported pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1] The biological activities of vitexin and its derivatives are influenced by their chemical structure, particularly the presence and position of glycosidic linkages and acetyl groups. This guide focuses on this compound and compares its presumed activities with vitexin and other derivatives to elucidate key structural determinants of bioactivity.

Comparative Biological Activities

While specific quantitative data for this compound is not extensively available in the public domain, general pharmacological activities have been reported, including antioxidant, anti-inflammatory, and anti-tumor effects.[2][3] The tables below compare the available data for vitexin and its derivatives to provide a basis for understanding the potential activity of the acetylated rhamnoside derivative.

Table 1: Comparison of In Vitro Cytotoxicity
CompoundCell LineAssayIC50 (µM)Reference
Vitexin Various Cancer CellsMTT AssayVaries[4]
3'-O-acetylvitexin MDA-MB-231 (Breast Cancer)MTT AssayMore potent than Vitexin[5]
Vitexin-2''-O-rhamnoside MCF-7 (Breast Cancer)DNA Synthesis Inhibition17.5[6][7]
Table 2: Comparison of Anti-inflammatory Activity
CompoundModelAssayActivityReference
Vitexin Carrageenan-induced paw edema (rats)Paw volume measurement10 mg/kg (i.p.) inhibited pain[1]
This compound GeneralNot specifiedReported anti-inflammatory effects[2][3]

Note: Quantitative data from comparative in vivo anti-inflammatory studies for this compound were not found in the reviewed literature.

Table 3: Comparison of Antioxidant Activity
CompoundAssayActivityReference
Vitexin DPPH radical scavengingGood radical scavenger[1]
Vitexin 2''-O-rhamnoside GeneralReported antioxidant activity[6][7]
This compound GeneralReported antioxidant effects[2][3]

Note: Direct comparative antioxidant assays with IC50 values for this compound are not detailed in the available literature.

Structure-Activity Relationship (SAR) Insights

Based on the available data for vitexin and its derivatives, the following SAR can be inferred:

  • Acetylation: The addition of an acetyl group, as seen in 3'-O-acetylvitexin, appears to enhance cytotoxic activity against cancer cells compared to the parent compound, vitexin.[5] This suggests that the acetyl moiety may increase lipophilicity, thereby improving cellular uptake.

  • Glycosylation: The presence of a rhamnose sugar at the 2''-O-position, as in Vitexin-2''-O-rhamnoside, confers significant biological activity, including potent inhibition of DNA synthesis in cancer cells.[6][7]

  • Combined Acetylation and Glycosylation: While direct evidence is limited, it can be hypothesized that the presence of both an acetyl group and a rhamnoside moiety in this compound could modulate its biological activity. The acetylation of the rhamnose sugar may further influence its solubility, membrane permeability, and interaction with molecular targets.

SAR_Hypothesis cluster_vitexin Vitexin Core cluster_derivatives Derivatives Vitexin Vitexin (Apigenin-8-C-glucoside) Acetylated 3'-O-acetylvitexin Vitexin->Acetylated + Acetyl group (Enhanced Cytotoxicity) Rhamnoside Vitexin-2''-O-rhamnoside Vitexin->Rhamnoside + Rhamnose (Potent Bioactivity) AcetylatedRhamnoside This compound Rhamnoside->AcetylatedRhamnoside + Acetyl group on Rhamnose (Modulated Activity?)

Caption: Inferred Structure-Activity Relationship of Vitexin Derivatives.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and proliferation.

MTT_Workflow A Seed cells in a 96-well plate B Treat cells with compounds (e.g., Vitexin derivatives) A->B C Incubate for a specified period (e.g., 24-72 hours) B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours at 37°C (Formazan crystal formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability (%) G->H

Caption: Workflow for a typical MTT cell viability assay.

Protocol Details:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, vitexin) and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.[4][5]

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Paw_Edema_Workflow A Administer test compound or vehicle to rats (e.g., i.p. or p.o.) B After a set time (e.g., 30 min), inject carrageenan into the sub-plantar region of the right hind paw A->B C Measure paw volume using a plethysmometer at different time points (e.g., 0, 1, 2, 3, 4 hours) B->C D Calculate the percentage inhibition of edema C->D E Compare with a standard anti-inflammatory drug (e.g., Indomethacin) D->E

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol Details:

  • Animal Groups: Divide rats into groups: control (vehicle), standard drug (e.g., indomethacin), and test compound groups (different doses).

  • Compound Administration: Administer the test compounds and standard drug intraperitoneally (i.p.) or orally (p.o.) 30 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[8][9]

Conclusion

The available evidence suggests that chemical modifications, such as acetylation and the addition of specific sugar moieties, significantly impact the biological activity of vitexin. While this compound is reported to have promising pharmacological properties, further detailed in vitro and in vivo studies are necessary to quantify its efficacy and to fully elucidate its structure-activity relationship in comparison to other vitexin derivatives. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative investigations.

References

A Head-to-Head Comparison of Extraction Techniques for Vitexin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The extraction of vitexin (B1683572) and its derivatives from plant matrices is a critical first step in phytochemical research and drug development. The efficiency of the chosen extraction method directly impacts the yield, purity, and subsequent biological evaluation of these promising flavonoid glycosides. This guide provides a comprehensive head-to-head comparison of common extraction techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Extraction Technique Performance

The selection of an extraction technique is a trade-off between yield, efficiency, cost, and environmental impact. While traditional methods like maceration and Soxhlet extraction are simple and widely used, modern techniques such as Ultrasonic-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of reduced extraction time and solvent consumption. The following table summarizes quantitative data from various studies, highlighting the performance of different extraction methods for vitexin and its derivatives.

Extraction TechniquePlant MaterialSolventKey ParametersVitexin YieldReference
Maceration Prosopis farcta leaves40% aqueous methanol (B129727) with 0.5% acetic acidShaking for 4 h0.554 mg/g DW[1]
Jatropha mutabilis leaves95% ethyl alcohol72-hour intervals, three extractionsNot explicitly quantified for vitexin alone[2]
Soxhlet Extraction Combretum micranthum leavesEthanolNot specified0.013% (of dry powder)
Ultrasonic-Assisted Extraction (UAE) Prosopis farcta leaves85% ethanol30 min, repeated twiceNot explicitly quantified for this specific method in the direct comparison study[1]
Vitex negundo leaves60% hydroethanolic1 hour at 35±0.2°CHighest total phenolic and flavonoid content among tested solvents[3]
Microwave-Assisted Extraction (MAE) Vitex negundo leaves65% (v/v) methanol14 minutes, 48 °C, 14 mL solvent1.06 mg QE/g extract (Total Flavonoid Content)
Solvent Extraction (Various) Prosopis farcta leaves70% methanolNot specified0.498 mg/g DW[1]
Prosopis farcta leaves100% methanolNot specified0.463 mg/g DW[1]
Prosopis farcta leaves53% acetonitrileShaken for 2 h at ambient temperature0.313 mg/g DW[1]

Note: Direct comparison of yields between studies can be challenging due to variations in plant material, particle size, and analytical methods. The data from Prosopis farcta provides a valuable direct comparison of different solvent systems under maceration-like conditions.[1]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. The following sections provide methodologies for the key extraction techniques discussed.

Maceration Protocol

Maceration is a simple solid-liquid extraction technique that involves soaking the plant material in a solvent for a specified period with occasional agitation.

  • Sample Preparation: Air-dry the plant material (e.g., leaves) and grind it into a coarse powder.

  • Extraction: Place a known weight of the powdered plant material into a sealed container. Add the chosen solvent (e.g., 40% aqueous methanol with 0.5% acetic acid) at a specific solid-to-solvent ratio (e.g., 1:20 w/v).[1]

  • Incubation: Seal the container and keep it at room temperature for a defined period (e.g., 4 hours to 72 hours), with intermittent shaking.[1][2]

  • Filtration: After the maceration period, filter the mixture to separate the extract from the solid plant residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet Extraction Protocol

Soxhlet extraction is a continuous extraction method that allows for the repeated washing of the plant material with a fresh solvent.

  • Sample Preparation: Dry and pulverize the plant material.

  • Loading: Place a known amount of the powdered material into a thimble, which is then placed inside the main chamber of the Soxhlet apparatus.

  • Solvent Addition: Fill the distillation flask with the appropriate solvent (e.g., ethanol).

  • Extraction: Heat the solvent in the distillation flask. The solvent vapor travels up a distillation arm and condenses in the condenser. The condensed solvent drips into the thimble containing the plant material. Once the level of the solvent in the thimble chamber reaches the top of a siphon arm, the solvent and extracted compounds are siphoned back into the distillation flask. This process is repeated for a set number of cycles or a specific duration (e.g., 6 hours).[4]

  • Concentration: After extraction, the solvent is evaporated from the distillation flask to yield the crude extract.

Ultrasonic-Assisted Extraction (UAE) Protocol

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to more efficient extraction.

  • Sample Preparation: Prepare the dried and powdered plant material.

  • Extraction: Suspend a known quantity of the plant material in the chosen solvent (e.g., 60% ethanol) in a flask.[3]

  • Sonication: Immerse the flask in an ultrasonic bath or place an ultrasonic probe directly into the mixture. Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30-60 minutes).[5] The temperature of the extraction medium should be controlled.

  • Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.

  • Concentration: Remove the solvent from the extract using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol

MAE uses microwave energy to heat the solvent and plant material, causing cell rupture and rapid extraction of target compounds.

  • Sample Preparation: Use dried and powdered plant material.

  • Extraction: Place a weighed amount of the plant material in a microwave-safe extraction vessel with the selected solvent (e.g., 65% methanol).[5]

  • Irradiation: Seal the vessel and place it in a microwave extractor. Apply microwave irradiation at a set power (e.g., 500 W) and for a specific duration (e.g., 14 minutes).[5] The temperature and pressure inside the vessel should be monitored and controlled.

  • Cooling and Filtration: After the extraction cycle, allow the vessel to cool to room temperature before opening. Filter the mixture to separate the extract.

  • Concentration: Concentrate the filtrate to obtain the crude extract.

Signaling Pathways and Experimental Workflows

Vitexin and its derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and therapeutic potential.

Vitexin_Extraction_Workflow Plant_Material Plant Material (e.g., Leaves) Grinding Drying & Grinding Plant_Material->Grinding Extraction Extraction Method (Maceration, Soxhlet, UAE, MAE) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude Vitexin Extract Concentration->Crude_Extract Purification Purification (e.g., Column Chromatography) Crude_Extract->Purification Isolated_Vitexin Isolated Vitexin Derivatives Purification->Isolated_Vitexin Analysis Analysis (HPLC, LC-MS) Isolated_Vitexin->Analysis

General workflow for the extraction and analysis of vitexin derivatives.

Vitexin has been shown to possess anti-inflammatory and antioxidant properties through the modulation of key signaling pathways.

JAK/STAT Signaling Pathway

Vitexin can alleviate inflammation by regulating the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. It has been shown to reduce the expression of JAK/STAT, which in turn suppresses the production of pro-inflammatory cytokines, while increasing the levels of suppressors of cytokine signaling (SOCS).[6][7]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene Inflammatory Gene Transcription pSTAT->Gene Promotes SOCS SOCS SOCS->JAK Inhibits Vitexin Vitexin Vitexin->JAK Inhibits Vitexin->SOCS Induces

Vitexin's modulation of the JAK/STAT signaling pathway.
MAPK/ERK/JNK Signaling Pathway

The anti-inflammatory effects of vitexin are also mediated through the inhibition of the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK). By suppressing the phosphorylation of these kinases, vitexin reduces the production of pro-inflammatory mediators.[8][9]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK (MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Vitexin Vitexin Vitexin->MAPK Inhibits Phosphorylation Inflammatory_Response Pro-inflammatory Gene Expression Transcription_Factors->Inflammatory_Response

Inhibition of the MAPK signaling pathway by vitexin.
Nrf2/ARE Antioxidant Pathway

Vitexin exhibits antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Under oxidative stress, vitexin promotes the translocation of Nrf2 to the nucleus, leading to the expression of antioxidant enzymes.[10][11]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates Vitexin Vitexin Vitexin->Keap1_Nrf2 Promotes Dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Antioxidant_Genes Activates

Activation of the Nrf2/ARE antioxidant pathway by vitexin.

Conclusion

The choice of an appropriate extraction technique is paramount for the successful isolation of vitexin and its derivatives. While conventional methods like maceration and Soxhlet extraction are still relevant, modern techniques such as UAE and MAE offer significant improvements in efficiency, yield, and environmental friendliness. This guide provides a comparative overview to assist researchers in making an informed decision based on their specific research goals, available resources, and desired outcomes. The detailed protocols and pathway diagrams further aim to facilitate the practical application and mechanistic understanding of vitexin derivatives in scientific research.

References

Validating the Mechanism of Action of Vitexin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on Vitexin (B1683572) 2''-O-(4'''-O-acetyl)rhamnoside is limited in publicly available literature. This guide leverages data from its parent compound, Vitexin , to provide a comparative framework for validating its mechanism of action. The methodologies and signaling pathways described are highly relevant for investigating this class of flavonoid glycosides.

This guide provides an objective comparison of the biological performance of vitexin, a close structural analog of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside, against established alternatives in anti-inflammatory and anti-cancer contexts. Detailed experimental protocols and signaling pathway visualizations are included to support researchers in designing and executing validation studies.

Data Presentation: Comparative Performance

The following tables summarize quantitative data comparing Vitexin to a common flavonoid (Quercetin) for anti-inflammatory activity and a standard chemotherapeutic agent (Doxorubicin) for cytotoxic activity.

Table 1: Anti-Inflammatory Activity Comparison

This table compares the efficacy of Vitexin and Quercetin (B1663063) in inhibiting the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, in activated human neutrophils.

CompoundConcentration (μM)TNF-α Production Inhibition (%)Data Source(s)
Vitexin 2580.94% [1][2]
Quercetin2579.31%[1][2]

Lower concentrations and higher inhibition percentages indicate greater anti-inflammatory potential.

Table 2: In Vitro Cytotoxicity Comparison in Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values of Vitexin and the chemotherapy drug Doxorubicin in two common cancer cell lines: A549 (non-small cell lung cancer) and U251 (glioblastoma). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCompoundIC50 Value (μM)Treatment DurationData Source(s)
A549 Vitexin ~40-80 (estimated) 48h
A549Doxorubicin1.50 - 5.0548h - 96h[3][4]
U251 Vitexin 108.8 48h
U251Doxorubicin~0.596h[5]

Lower IC50 values indicate greater cytotoxic potency.

Key Signaling Pathways

Vitexin and its derivatives primarily exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival.

Anti-Inflammatory Pathway: NF-κB Signaling

Vitexin has been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. It can block the phosphorylation of IKK and IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates Vitexin Vitexin Derivative Vitexin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα NFkB NF-κB (p65/p50) p_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkBa NF-κB/IκBα (Inactive) Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) PI3K_Akt_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Vitexin Vitexin Derivative Vitexin->PI3K Inhibits Vitexin->Akt Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Experimental_Workflow Start Hypothesis: Compound Modulates Pathway X Step1 Step 1: In Vitro Cytotoxicity (MTT Assay) Start->Step1 Step2 Step 2: Apoptosis Assay (Annexin V / PI) Step1->Step2 Use IC50 concentration Data1 Determine IC50 Value Step1->Data1 Step3 Step 3: Pathway Analysis (Western Blot) Step2->Step3 Data2 Quantify Apoptotic Cells Step2->Data2 Step4 Step 4: Target Validation (e.g., Kinase Assay, Gene Knockdown) Step3->Step4 Data3 Measure Protein Phosphorylation/Expression Step3->Data3 End Mechanism of Action Validated Step4->End Data4 Confirm Direct Target Interaction & Causality Step4->Data4

References

Comparative Metabolomic Profiling of Tissues Treated with Vitexin Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolic effects of Vitexin and its derivatives. While direct metabolomic studies on Vitexin 2''-O-(4'''-O-acetyl)rhamnoside are not currently available in public literature, this document synthesizes existing data on closely related compounds to infer potential metabolic impacts and guide future research.

Executive Summary

Vitexin, a naturally occurring flavonoid, and its glycoside derivatives are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Understanding their effects on tissue-specific metabolism is crucial for developing targeted therapeutic applications. This guide presents a comparative analysis of the known tissue distribution and biological effects of Vitexin and its common derivatives. Furthermore, it outlines a hypothetical experimental workflow for conducting metabolomic profiling of tissues treated with this compound and details established experimental protocols.

Comparative Data on Vitexin and Its Derivatives

While specific data for this compound is lacking, the tissue distribution and biological activities of Vitexin and Vitexin-2''-O-rhamnoside provide valuable insights.

Tissue Distribution

The distribution of Vitexin and its derivatives is a key factor in their biological activity. Studies have shown that after administration, these compounds are distributed to various tissues.

CompoundTissueObservation
Vitexin Liver, KidneysHighest accumulation observed.
Stomach, IntestinesHigh content within 0.5 hours of administration, possibly due to residual drug and enterohepatic circulation.
BrainLowest concentration.
Isovitexin LiverSubject to metabolic processes.
Vitexin & Isovitexin GeneralRapidly and widely distributed in various tissues after intravenous and oral administration.

This table summarizes data on the general tissue distribution of Vitexin and Isovitexin based on available literature.

Comparative Biological Activities and Potential Metabolic Impact

The diverse biological activities of Vitexin and its derivatives suggest a broad impact on cellular metabolism. The following table summarizes these activities and their potential influence on metabolic pathways.

Biological ActivityAffected Tissues/SystemsPotential Metabolic ImpactKey Signaling Pathways
Antioxidant Various TissuesModulation of oxidative stress markers, potential impact on glutathione (B108866) metabolism.MAPK-Nrf2/ARE[3]
Anti-inflammatory Various TissuesAlterations in inflammatory mediator synthesis pathways (e.g., prostaglandins, leukotrienes).NF-κB
Cardioprotective Myocardium, Blood VesselsInfluence on energy metabolism in cardiac cells, lipid metabolism.PI3K/Akt/mTOR[1]
Anti-diabetic Pancreas, Liver, MuscleRegulation of glucose and lipid metabolism.[3]Not specified
Anti-cancer Various Cancer TissuesInduction of apoptosis, inhibition of cell proliferation, potential alterations in cancer cell metabolism (e.g., Warburg effect).PI3K/Akt/mTOR, NF-κB, STAT3[1]

Experimental Protocols

Detailed methodologies are critical for reproducible metabolomic studies. The following protocols are based on established practices for flavonoid analysis and tissue metabolomics.

Sample Preparation for Metabolomic Analysis
  • Tissue Homogenization : Tissues (e.g., liver, kidney, heart) are excised, weighed, and immediately flash-frozen in liquid nitrogen to quench metabolic activity. Samples are then homogenized in a pre-chilled solvent, typically a methanol (B129727)/water or acetonitrile (B52724)/water mixture, to extract a broad range of metabolites.

  • Protein Precipitation : Following homogenization, samples are centrifuged at high speed (e.g., 14,000 x g) at 4°C to precipitate proteins and other cellular debris.

  • Supernatant Collection : The resulting supernatant, containing the extracted metabolites, is carefully collected for analysis. A portion of the supernatant may be dried under a stream of nitrogen and reconstituted in a solvent compatible with the analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
  • Chromatographic Separation : A reverse-phase C18 column is commonly used for the separation of flavonoids and other small molecules. A gradient elution with mobile phases consisting of water with a small percentage of formic acid (for better ionization) and an organic solvent like acetonitrile or methanol is employed.

  • Mass Spectrometry Detection : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for the detection and identification of metabolites. Data is typically acquired in both positive and negative ionization modes to cover a wider range of compounds.

  • Data Analysis : The raw data is processed using specialized software to perform peak picking, alignment, and normalization. Statistical analysis, such as principal component analysis (PCA) and partial least squares-discriminant analysis (PLS-DA), is then used to identify significant differences in metabolite profiles between control and treated groups.

Visualizations: Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex processes.

Experimental Workflow

experimental_workflow cluster_animal_model Animal Model cluster_sample_collection Sample Collection & Preparation cluster_analysis Metabolomic Analysis cluster_interpretation Interpretation animal_model Animal Model (e.g., Mice) control_group Control Group (Vehicle) animal_model->control_group Randomization treatment_group Treatment Group (Vitexin Derivative) animal_model->treatment_group Randomization tissue_collection Tissue Collection (Liver, Kidney, etc.) control_group->tissue_collection treatment_group->tissue_collection metabolite_extraction Metabolite Extraction tissue_collection->metabolite_extraction lc_ms LC-MS Analysis metabolite_extraction->lc_ms data_processing Data Processing & Statistical Analysis lc_ms->data_processing biomarker_id Biomarker Identification data_processing->biomarker_id pathway_analysis Pathway Analysis biomarker_id->pathway_analysis

Caption: Hypothetical workflow for comparative metabolomic profiling.

Vitexin-Modulated Signaling Pathway

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vitexin Vitexin Derivative receptor Receptor vitexin->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor nfkb NF-κB akt->nfkb Inhibition apoptosis Apoptosis akt->apoptosis Inhibition of Anti-Apoptotic Proteins proliferation Cell Proliferation mtor->proliferation nfkb->proliferation

Caption: Vitexin's inhibitory effect on the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

The available evidence strongly suggests that Vitexin and its derivatives can significantly modulate various metabolic pathways, underscoring their therapeutic potential. However, the specific effects of this compound remain to be elucidated. Future research should focus on conducting comprehensive, tissue-specific metabolomic studies using this compound. Such investigations, following robust experimental protocols as outlined in this guide, will be instrumental in understanding its precise mechanism of action and paving the way for its potential use in drug development. The integration of metabolomics with other 'omics' technologies, such as transcriptomics and proteomics, will provide a more holistic view of the biological effects of this promising natural compound.

References

Inter-laboratory Validation of a Quantitative Assay for Vitexin 2''-O-(4'''-O-acetyl)rhamnoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Validated HPLC Methods

The following tables summarize the key performance parameters of different HPLC methods that have been validated for the quantification of Vitexin-2''-O-rhamnoside and other flavonoids. These methods offer a benchmark for establishing a quantitative assay for its acetylated form.

Table 1: Performance Characteristics of Validated HPLC Assays for Vitexin-2''-O-rhamnoside

ParameterMethod 1 (Wang et al.)[1][2]Method 2 (Rosa et al.)[3]Method 3 (Orhan et al.)[4]
Linearity Range (µg/mL) 4.05 - 202.50Not explicitly stated for range, but linearNot explicitly stated for range, but linear
Correlation Coefficient (r²) > 0.998> 0.9990.99868
Limit of Detection (LOD) 0.6 ng (on column)100 ng/mLNot specified
Limit of Quantitation (LOQ) 2 ng (on column)200 ng/mLNot specified
Precision (RSD %) < 3% (Intra- and Inter-day)Not specifiedNot specified
Accuracy (Recovery %) < 3% (RSD)Not specifiedNot specified

Table 2: Chromatographic Conditions of Compared HPLC Methods

ParameterMethod 1 (Wang et al.)[1][2]Method 2 (Rosa et al.)[3]Method 3 (Orhan et al.)[5]
Column Shim-pack VP-ODS C18 (250 x 4.6 mm, 5 µm)Ascentis-phenyl supelco (250 x 4.6 mm, 5 µm)Phenomenex Luna C18
Mobile Phase Isocratic: Tetrahydrofuran/acetonitrile (B52724)/0.05% phosphoric acid (20:3:77, v/v/v)Gradient: Ultrapure water (pH 3.0) and AcetonitrileNot specified in detail
Flow Rate 1.0 mL/min1.4 mL/minNot specified
Detection Wavelength 360 nm340 nm338 nm
Analysis Time 25 min16 minNot specified

Alternative Analytical Approaches

Beyond traditional HPLC-UV, other methods are employed for the analysis of flavonoid glycosides, offering varying degrees of sensitivity and specificity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides higher sensitivity and structural information, aiding in the identification and quantification of compounds in complex matrices. A validated LC-MS/MS method has been used for the simultaneous determination of eight flavonoids, including vitexin-2”-O-rhamnoside, in different species of Crataegi folium.[6]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and improved resolution compared to conventional HPLC.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical assays. Below are the protocols for the compared HPLC methods.

Method 1: HPLC-UV for Simultaneous Determination of Five Flavonoids[1][2]
  • Standard Preparation: Prepare stock solutions of vitexin-2''-O-rhamnoside and other flavonoid standards in methanol. Create a series of working standard solutions by diluting the stock solutions to cover the linear range.

  • Sample Preparation: Extract the plant material (e.g., hawthorn leaves) with a suitable solvent. The specific extraction procedure may vary depending on the sample matrix.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with UV detection.

    • Column: Shim-pack VP-ODS C18 (250 mm × 4.6 mm i.d., 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of tetrahydrofuran, acetonitrile, and 0.05% phosphoric acid solution (20:3:77, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm.

    • Injection Volume: Not specified.

  • Analysis: Inject the standard solutions and sample extracts into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of vitexin-2''-O-rhamnoside in the samples from the calibration curve.

Method 2: HPLC-DAD for Quantification of Vitexin-2''-O-rhamnoside in Passiflora L. extracts[3][4]
  • Standard Preparation: Prepare a stock solution of vitexin-2''-O-rhamnoside standard (e.g., 200 µg/mL in methanol) and perform serial dilutions for the analytical curve.

  • Sample Preparation: Prepare aqueous infusions of the plant material (10% w/v), followed by lyophilization. Reconstitute the lyophilized extract in ultrapure water before analysis.

  • Chromatographic Conditions:

    • Instrument: Shimadzu Class-VP liquid phase chromatograph with a diode-array detector.

    • Column: Ascentis-phenyl supelco (250 mm x 4.6 mm i.d. x 5 µm).

    • Mobile Phase: Gradient elution with ultrapure water (pH = 3.0, Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.4 mL/min.

    • Detection: UV at 340 nm.

  • Analysis and Quantification: Follow standard procedures for injection, data acquisition, and quantification using a calibration curve.

Visualizing the Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to assess the reproducibility and robustness of an analytical method. The following diagram illustrates a typical workflow for such a study.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Protocol & Material Preparation cluster_2 Phase 3: Inter-Laboratory Study Execution cluster_3 Phase 4: Data Analysis & Reporting A Assay Development B Single-Laboratory Validation (Linearity, Accuracy, Precision, etc.) A->B C Develop Standardized Protocol B->C D Prepare Homogeneous & Stable Test Materials C->D F Distribute Protocol & Materials to Laboratories D->F E Select Participating Laboratories E->F G Laboratories Perform the Assay F->G H Collect & Statistically Analyze Data (e.g., ANOVA, Cochran's Test) G->H I Evaluate Reproducibility & Repeatability H->I J Publish Validation Report I->J

Caption: Workflow for an Inter-laboratory Validation Study.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Vitexin 2''-O-(4'''-O-acetyl)rhamnoside, ensuring compliance with standard laboratory safety protocols.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This is the first line of defense against potential exposure.

PPE CategoryRecommended EquipmentRationale
Eye Protection Tightly fitting safety goggles with side-shields.[1][2]Protects eyes from potential splashes or aerosolized powder.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile).[1][2]Prevents direct skin contact with the compound. Gloves should be inspected before use.[1][2]
Body Protection Laboratory coat.[3]Protects skin and clothing from contamination.
Respiratory Not generally required for small quantities handled with good ventilation.[3] If dust formation is unavoidable, a full-face respirator may be necessary.[1][2]Minimizes inhalation of the compound, especially in powder form.

Handling Precautions:

  • Work in a well-ventilated area, such as a fume hood, to avoid the formation and inhalation of dust or aerosols.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools to prevent ignition sources.[1]

  • Prevent discharge into the environment; do not let the chemical enter drains.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and associated waste.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_assessment Waste Assessment cluster_disposal_paths Disposal Paths cluster_final_disposal Final Disposal A Don Appropriate PPE B Identify Waste Type A->B C Unused Compound B->C D Contaminated Labware (Solid) B->D E Contaminated Labware (Liquid/Rinsate) B->E F Contaminated PPE B->F G Label and Store in Designated Hazardous Waste Area C->G D->G E->G F->G H Arrange for Professional Waste Disposal G->H

Caption: Disposal Workflow for this compound.

Step-by-Step Disposal Protocols

1. Unused or Waste Compound:

  • Solid Waste: Collect the solid this compound powder in a clearly labeled, sealed, and appropriate hazardous waste container.[4]

  • Solutions: If the compound is in a solvent, it should be disposed of in a designated solvent waste container. Do not mix incompatible wastes. The solvent will dictate the specific waste stream.

2. Contaminated Labware:

  • Glassware:

    • Rinse the contaminated glassware with a suitable solvent (e.g., ethanol, methanol, DMSO, pyridine) to remove residues of the compound.[5]

    • Collect the solvent rinsate in a designated hazardous waste container.

    • After thorough rinsing, the glassware can typically be washed and reused or disposed of as regular laboratory glass waste.[3]

  • Plasticware and Sharps:

    • Disposable plasticware (e.g., pipette tips, centrifuge tubes) that has come into contact with the compound should be placed in a designated hazardous waste container.[3]

    • Contaminated sharps (e.g., needles, scalpel blades) must be disposed of in a designated sharps container for hazardous chemical waste.[6]

3. Contaminated Personal Protective Equipment (PPE):

  • All PPE, including gloves and disposable lab coats, that is contaminated with this compound must be disposed of as hazardous waste.[3]

  • Place contaminated PPE in a designated, clearly labeled hazardous waste container.[3]

4. Spill Cleanup:

  • In the event of a spill, evacuate personnel to a safe area.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE, including respiratory protection if necessary.[1]

  • Use an absorbent material to collect the spill.

  • Place the absorbent material and any other contaminated items into a sealed, labeled hazardous waste container.

  • Prevent the spill from entering drains or waterways.[1]

Waste Container Labeling and Storage:

All hazardous waste containers must be clearly labeled with the following information:[4]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any solvents present.

  • The date of waste generation.

  • The principal investigator's name and laboratory location.

Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area until they are collected by a licensed hazardous waste disposal company.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols, as well as local, state, and federal regulations.[3] If you are unsure about a procedure, contact your institution's Environmental Health and Safety (EHS) department.[4]

References

Essential Safety and Handling Precautions for Vitexin 2''-O-(4'''-O-acetyl)rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides immediate, essential safety and logistical guidance for handling Vitexin 2''-O-(4'''-O-acetyl)rhamnoside, a flavonoid glycoside used in various research applications. The following procedural information outlines the necessary personal protective equipment (PPE), disposal plans, and emergency first aid to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powder form, adherence to the following personal protective equipment guidelines is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]
Hand Protection GlovesChemical-impermeable gloves.[1][2] Gloves must be inspected prior to use and changed immediately if contaminated.
Body Protection Protective ClothingFire/flame resistant and impervious clothing should be worn.[1][2] A lab coat is standard.
Respiratory Protection RespiratorNot typically required if handled in a well-ventilated area.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][2]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

A Receipt and Storage B Risk Assessment A->B C Don PPE B->C D Handling (Weighing, Dissolving) C->D E Experimentation D->E H Emergency Procedures D->H F Decontamination and Waste Disposal E->F E->H G Doff PPE F->G

Figure 1. Standard procedure for handling this compound.

Operational and Disposal Plans

Handling:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Avoid contact with skin and eyes.[1][2]

  • Wash hands thoroughly after handling.[1][3]

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Keep apart from foodstuff containers or incompatible materials.[1]

Spill and Leakage:

  • In case of a spill, evacuate personnel to a safe area.[1][2]

  • Avoid dust formation.[1][2]

  • Remove all sources of ignition.[1][2]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]

  • Prevent the chemical from entering drains, as discharge into the environment must be avoided.[1]

Disposal:

  • Dispose of the chemical and its container in accordance with appropriate local, state, and federal regulations.[1][3]

  • Contaminated materials should be collected and disposed of promptly.[1]

Emergency First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken immediately:

  • After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • After skin contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water, and consult a doctor.[1]

  • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.

  • If swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.[1] Firefighters should wear self-contained breathing apparatus if necessary.[1]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.